Fmoc-Gly-Gly-D-Phe-OtBu
Description
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Structure
2D Structure
Properties
IUPAC Name |
tert-butyl (2R)-2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N3O6/c1-32(2,3)41-30(38)27(17-21-11-5-4-6-12-21)35-29(37)19-33-28(36)18-34-31(39)40-20-26-24-15-9-7-13-22(24)23-14-8-10-16-25(23)26/h4-16,26-27H,17-20H2,1-3H3,(H,33,36)(H,34,39)(H,35,37)/t27-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLGBXCTOOARCT-HHHXNRCGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-depth Technical Guide on the Safety of Fmoc-Gly-Gly-D-Phe-OtBu
Disclaimer: A specific Safety Data Sheet (SDS) for Fmoc-Gly-Gly-D-Phe-OtBu was not publicly available at the time of this writing. The following information is compiled from data on structurally similar compounds and general laboratory safety protocols. Researchers and drug development professionals should always consult the specific SDS provided by the supplier before handling this chemical and perform their own risk assessment.
This guide provides an overview of the known safety-related information for this compound, a cleavable ADC linker used in the synthesis of antibody-drug conjugates.[1] The content is intended for researchers, scientists, and drug development professionals.
Data Presentation
The quantitative data available for this compound and its L-isomer are summarized below. It is important to note that the data for the L-isomer is provided as a reference due to the lack of specific data for the D-isomer.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| This compound | ||
| CAS Number | 2749985-44-0 | [2][3] |
| Fmoc-Gly-Gly-Phe-OtBu (L-isomer) | ||
| Molecular Formula | C32H35N3O5 | [4] |
| Molecular Weight | 557.64 g/mol | [4] |
| Solubility | DMSO: 200 mg/mL (358.65 mM) | [4] |
Table 2: Storage and Stability
| Condition | Duration | Notes | Source |
| Powder | 3 years at -20°C | [4] | |
| In solvent | 1 year at -80°C | [4] | |
| Stock Solution | 6 months at -80°C | Stored under nitrogen | [1][5] |
| Stock Solution | 1 month at -20°C | Stored under nitrogen | [1][5] |
Table 3: Toxicological Data
No specific quantitative toxicological data, such as LD50 or LC50 values, were found for this compound. General potential health effects for similar chemical compounds are listed below.
| Exposure Route | Potential Health Effects | Source |
| Inhalation | May be harmful if inhaled. May cause respiratory tract irritation. | [6][7][8] |
| Ingestion | May be harmful if swallowed. | [6][8] |
| Skin Contact | May be harmful if absorbed through the skin. May cause skin irritation. | [6][8] |
| Eye Contact | May cause eye irritation. | [6][8] |
Table 4: Exposure Controls and Personal Protection
| Control | Recommendation | Source |
| Engineering Controls | Use process enclosures, local exhaust ventilation, or other engineering controls to keep airborne levels below recommended exposure limits. | [6][7] |
| Eye/Face Protection | Safety glasses with side-shields. | [9] |
| Skin Protection | Handle with gloves. Wear impervious clothing. | [9] |
| Respiratory Protection | A respirator is not required for normal use. If dust is generated, use a dust respirator. A self-contained breathing apparatus should be used to avoid inhalation of the product in case of a spill. | [7][8][10] |
| Hygiene Measures | Wash hands after handling and before eating, smoking, or using the lavatory. | [6] |
Experimental Protocols
Detailed experimental protocols for the safety assessment of this compound are not available. However, based on the information from SDS of similar compounds, the following general procedures for safe handling, storage, and disposal are recommended.
1. Handling Protocol:
-
Avoid contact with skin and eyes.[9]
-
Provide appropriate exhaust ventilation at places where dust is formed.[7][9]
2. Storage Protocol:
-
Recommended storage temperatures are -20°C for long-term powder storage and -80°C for solutions in solvent.[4]
3. Spill Response Protocol:
-
Small Spill: Use appropriate tools to sweep up the material and place it in a suitable container for disposal.[7][8][10]
-
Large Spill: Use a shovel to put the material into a convenient waste disposal container.[8][10] Do not allow the product to enter drains.[7]
-
Wear personal protective equipment, including splash goggles, a full suit, a dust respirator, boots, and gloves.[8][10] A self-contained breathing apparatus should be used to avoid inhalation of the product.[8][10]
4. Disposal Protocol:
-
Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[6][10]
Mandatory Visualization
The following diagram illustrates a logical workflow for the safe handling of this compound in a research laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 2749985-44-0 [chemicalbook.com]
- 3. This compound [chemicalbook.com]
- 4. Fmoc-Gly-Gly-Phe-OtBu | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 10. peptide.com [peptide.com]
Navigating the Labyrinth: A Technical Guide to the Solubility of Protected Tripeptides in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the critical, yet often challenging, solubility characteristics of protected tripeptides. A thorough understanding of solubility is paramount for the successful design, synthesis, purification, and formulation of peptide-based therapeutics and research tools. This document provides a comprehensive overview of the factors governing the solubility of tripeptides bearing common protecting groups, detailed experimental protocols for solubility determination, and a logical framework for navigating solubility challenges.
Core Principles: Factors Governing Protected Tripeptide Solubility
The solubility of a protected tripeptide is a complex interplay of its intrinsic properties and the nature of the solvent. Key factors include the amino acid composition, the type of N- and C-terminal protecting groups, and the physicochemical properties of the solvent itself.
Amino Acid Side Chains: The hydrophobicity and charge of the amino acid residues are primary determinants of solubility.[1][2] Tripeptides rich in hydrophobic residues like Leucine, Valine, and Phenylalanine tend to exhibit poor solubility in aqueous solutions but may be more soluble in organic solvents.[3] Conversely, the presence of charged (acidic or basic) amino acid side chains generally enhances aqueous solubility.[1][4]
Protecting Groups: N-terminal protecting groups such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) and C-terminal protecting groups significantly influence the overall polarity and solubility profile of a tripeptide. These groups mask the charged termini, generally increasing the peptide's hydrophobicity and favoring solubility in organic solvents over aqueous media.[5] For instance, Boc-protected peptides are often soluble in a range of organic solvents like dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM).[5][6] Similarly, the aromatic Cbz group contributes to the hydrophobicity of the peptide.
Solvent Properties: The choice of solvent is critical. Polar aprotic solvents like DMF, dimethyl sulfoxide (B87167) (DMSO), and NMP are often effective in dissolving a wide range of protected peptides due to their ability to solvate the peptide backbone.[5][7] Less polar solvents such as DCM can also be effective, particularly for highly protected, hydrophobic peptides.[5] In cases of particularly challenging solubility, solvent mixtures, for example containing trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with DCM, can be powerful solubilizing agents.[5] It is generally observed that unprotected tripeptides are highly polar and thus have negligible solubility in non-polar solvents like benzene.[8]
Intermolecular Interactions: The potential for intermolecular hydrogen bonding and π-π stacking (in the case of aromatic residues) can lead to aggregation and reduced solubility.[9] The formation of secondary structures, even in short peptides, can also contribute to insolubility.[7]
Quantitative Solubility Data: An Illustrative Overview
Table 1: Expected Solubility of Boc-Protected Tripeptides in Common Organic Solvents at Ambient Temperature
| Tripeptide Sequence (Illustrative) | Predominant Character | Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) | Dichloromethane (DCM) | Acetonitrile (B52724) (ACN) | Methanol (MeOH) |
| Boc-Gly-Gly-Gly-OMe | Hydrophilic Backbone | High | High | Moderate | Low | Moderate |
| Boc-Ala-Val-Leu-OMe | Hydrophobic | Moderate to High | Moderate to High | High | Moderate | Low |
| Boc-Phe-Phe-Phe-OMe | Very Hydrophobic | Moderate | Moderate | High | Low | Low |
| Boc-Asp(OtBu)-Glu(OtBu)-Lys(Boc)-OMe | Protected Polar | High | High | Moderate | Moderate | Moderate |
Table 2: Expected Solubility of Cbz-Protected Tripeptides in Common Organic Solvents at Ambient Temperature
| Tripeptide Sequence (Illustrative) | Predominant Character | Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Ethyl Acetate (EtOAc) |
| Cbz-Gly-Ala-Gly-OEt | Balanced | High | High | Moderate | Moderate | Low |
| Cbz-Leu-Val-Phe-OEt | Hydrophobic | Moderate to High | Moderate to High | High | Moderate | Moderate |
| Cbz-Trp-Phe-Gly-OEt | Aromatic/Hydrophobic | Moderate | Moderate | High | Moderate | Low |
| Cbz-Ser(tBu)-Thr(tBu)-Tyr(tBu)-OEt | Protected Polar | High | High | Moderate | Moderate | Low |
Experimental Protocols for Solubility Determination
Accurate determination of tripeptide solubility is crucial for downstream applications. The following are detailed methodologies for two common experimental approaches.
Gravimetric Method for Quantitative Solubility Determination
This method provides a direct and accurate measurement of solubility by determining the mass of a solute dissolved in a known volume of solvent.[9][10][11]
Objective: To determine the equilibrium solubility of a protected tripeptide in a specific solvent at a controlled temperature.
Materials:
-
Protected tripeptide
-
Selected organic solvents (e.g., DMF, DMSO, DCM)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Syringe filters (0.22 µm, solvent-compatible)
-
Evaporation apparatus (e.g., rotary evaporator, vacuum oven)
Procedure:
-
Sample Preparation: Add an excess amount of the protected tripeptide to a pre-weighed vial.
-
Solvent Addition: Add a known volume of the selected solvent to the vial.
-
Equilibration: Seal the vial and place it in a thermostatically controlled shaker. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed to let any undissolved solid settle. Alternatively, centrifuge the vial at a moderate speed.
-
Filtration: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a second pre-weighed vial. This step is crucial to remove any undissolved microparticles.
-
Solvent Evaporation: Remove the solvent from the second vial using a rotary evaporator or by placing it in a vacuum oven at a suitable temperature until a constant weight is achieved.
-
Mass Determination: Weigh the vial containing the dried solute. The mass of the dissolved tripeptide is the final weight minus the initial weight of the empty vial.
-
Solubility Calculation: Calculate the solubility in mg/mL by dividing the mass of the dissolved tripeptide (in mg) by the volume of the filtered supernatant (in mL).
High-Performance Liquid Chromatography (HPLC) Method for Solubility Determination
HPLC offers a sensitive and accurate method for determining the concentration of a dissolved peptide in a saturated solution.[12]
Objective: To quantify the solubility of a protected tripeptide by measuring its concentration in a saturated solution using a calibrated HPLC system.
Materials:
-
Protected tripeptide
-
Selected solvents
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18 reversed-phase)
-
Mobile phases (e.g., acetonitrile and water with 0.1% TFA)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solution: Prepare a saturated solution of the tripeptide in the desired solvent as described in steps 1-4 of the Gravimetric Method.
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the protected tripeptide of known concentrations in the same solvent.
-
Calibration Curve Generation: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Filter an aliquot of the saturated solution through a 0.22 µm syringe filter. Dilute the filtered solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Injection and Quantification: Inject the diluted sample into the HPLC and determine its concentration by comparing its peak area to the calibration curve.
-
Solubility Calculation: Multiply the determined concentration by the dilution factor to obtain the solubility of the protected tripeptide in the original solvent.
Visualizing Experimental and Logical Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols and a decision-making process for addressing solubility challenges.
Caption: Workflow for Gravimetric Solubility Determination.
References
- 1. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 2. bachem.com [bachem.com]
- 3. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. jpt.com [jpt.com]
- 5. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. benchchem.com [benchchem.com]
- 10. pharmajournal.net [pharmajournal.net]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
A Technical Guide to the Synthesis and Application of Fmoc-Gly-Gly-D-Phe-OtBu
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Gly-Gly-D-Phe-OtBu is a protected tripeptide that serves as a crucial building block in the development of advanced biotherapeutics, particularly as a cleavable linker in Antibody-Drug Conjugates (ADCs). Its structure, comprising a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-terminus, a di-glycine spacer, and a D-phenylalanine residue with a tert-butyl (OtBu) ester protecting group at the C-terminus, is meticulously designed for controlled release of therapeutic payloads. This in-depth guide provides a comprehensive overview of the synthesis, purification, and diverse applications of this versatile peptide linker, with a focus on its role in targeted cancer therapy.
Synthesis of this compound
The synthesis of this compound can be achieved through both solid-phase and solution-phase methodologies. While solution-phase synthesis offers scalability, solid-phase peptide synthesis (SPPS) is often preferred for its efficiency and ease of purification.
Solid-Phase Peptide Synthesis (SPPS)
A common approach for the solid-phase synthesis of this compound involves the use of a 2-chlorotrityl chloride (2-CTC) resin. This resin allows for the mild cleavage of the final product, preserving the acid-labile tert-butyl protecting group.
Experimental Protocol:
-
Resin Loading: The first amino acid, D-phenylalanine tert-butyl ester, is attached to the 2-CTC resin.
-
Swell the 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM).
-
Dissolve Fmoc-D-Phe-OH and diisopropylethylamine (DIPEA) in DCM.
-
Add the amino acid solution to the swollen resin and agitate.
-
After the reaction is complete, cap any unreacted sites on the resin using a solution of methanol (B129727) and DIPEA in DCM.
-
-
Fmoc Deprotection: The Fmoc protecting group from the resin-bound D-Phe-OtBu is removed to allow for the coupling of the next amino acid.
-
Treat the resin with a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).
-
-
Coupling of Fmoc-Gly-Gly-OH: The dipeptide Fmoc-Gly-Gly-OH is then coupled to the deprotected D-Phe-OtBu on the resin.
-
Dissolve Fmoc-Gly-Gly-OH and a coupling agent such as N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in DMF.
-
Add DIPEA to the solution to activate the dipeptide.
-
Add the activated dipeptide solution to the resin and agitate until the coupling is complete, which can be monitored by a Kaiser test.
-
-
Cleavage from Resin: The final protected tripeptide is cleaved from the resin.
-
Wash the resin thoroughly with DMF and DCM.
-
Treat the resin with a mild acidic solution, such as a mixture of trifluoroethanol (TFE) and DCM, to cleave the peptide while keeping the OtBu group intact.
-
Filter the resin and collect the filtrate containing the product.
-
Evaporate the solvent to obtain the crude this compound.
-
Logical Workflow for Solid-Phase Synthesis:
Solution-Phase Synthesis
Solution-phase synthesis involves the sequential coupling of the amino acid and dipeptide units in a suitable organic solvent.
Experimental Protocol:
-
Synthesis of D-Phenylalanine tert-butyl ester: D-phenylalanine is first protected as its tert-butyl ester.
-
Coupling of Fmoc-Gly-Gly-OH and D-Phe-OtBu:
-
Dissolve Fmoc-Gly-Gly-OH in a suitable solvent like DMF.
-
Activate the carboxylic acid group using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt).
-
Add D-phenylalanine tert-butyl ester to the activated dipeptide solution.
-
The reaction is typically carried out at room temperature.
-
-
Work-up and Purification:
-
After the reaction is complete, the by-products (e.g., dicyclohexylurea if DCC is used) are filtered off.
-
The crude product is then purified using column chromatography.
-
Logical Workflow for Solution-Phase Synthesis:
Purification and Characterization
Purification of the crude this compound is typically performed using silica (B1680970) gel column chromatography. The choice of eluent system depends on the polarity of the compound, with mixtures of ethyl acetate (B1210297) and hexane (B92381) being commonly employed.
Characterization of the purified product is essential to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and the presence of the Fmoc, glycine (B1666218), D-phenylalanine, and tert-butyl groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
| Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
| Starting Materials | 2-Chlorotrityl chloride resin, Fmoc-D-Phe-OH, Fmoc-Gly-Gly-OH | Fmoc-Gly-Gly-OH, D-Phe-OtBu |
| Key Reagents | DIPEA, Piperidine, HBTU/BOP, TFE | DCC/HOBt or EDC/NHS |
| Purification | Mild cleavage followed by filtration and evaporation | Filtration and column chromatography |
| Typical Purity | >95% (after purification) | >95% (after purification) |
Applications in Drug Development
The primary application of this compound is as a component of cleavable linkers in Antibody-Drug Conjugates (ADCs).
Role in Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. The linker that connects the antibody to the drug is a critical component that influences the stability, efficacy, and safety of the ADC.
The Gly-Gly-Phe sequence within the linker is designed to be a substrate for lysosomal proteases, particularly Cathepsin B, which are often overexpressed in tumor cells.[1]
Mechanism of Action in ADCs:
-
Targeting: The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cell through endocytosis.
-
Lysosomal Trafficking: The complex is transported to the lysosome, an acidic organelle containing various hydrolytic enzymes.
-
Linker Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the amide bond between the glycine and phenylalanine residues of the linker.
-
Payload Release: This cleavage initiates the release of the cytotoxic drug from the antibody.
-
Cell Death: The released drug can then exert its cytotoxic effect, leading to the death of the cancer cell.
The use of a D-phenylalanine residue in the linker can enhance its stability against certain proteases, potentially improving the overall therapeutic window of the ADC.
Signaling Pathway of ADC Action:
Conclusion
This compound is a valuable and versatile building block in the field of drug development. Its well-defined synthesis and predictable cleavage by lysosomal enzymes make it an ideal component for the design of cleavable linkers in antibody-drug conjugates. The continued exploration of this and similar peptide linkers will undoubtedly contribute to the development of more effective and safer targeted therapies for cancer and other diseases. Researchers and scientists in the field are encouraged to consider the detailed methodologies and applications presented in this guide for their ongoing and future projects.
References
Methodological & Application
Application Notes and Protocols for TFA-Mediated Cleavage of the OtBu Protecting Group
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the removal of the tert-butyl (OtBu) protecting group from carboxylic acids using trifluoroacetic acid (TFA) cleavage cocktails. This methodology is a cornerstone in solid-phase peptide synthesis (SPPS) and the synthesis of complex organic molecules.
The OtBu group is valued for its stability in a wide range of chemical environments, yet its efficient and clean removal is critical for successful synthetic outcomes.[1] This document outlines the underlying chemical principles, potential side reactions, and detailed protocols for effective OtBu deprotection, with a special emphasis on minimizing common side reactions through the use of scavenger reagents.
Mechanism of OtBu Deprotection
The cleavage of the OtBu protecting group is an acid-catalyzed process. Trifluoroacetic acid (TFA) protonates the ether oxygen of the tert-butyl ester, leading to the formation of a stable tert-butyl cation and the desired carboxylic acid.[1] The released tert-butyl cation is a highly reactive electrophile that can lead to unwanted side reactions if not properly managed.[2]
Caption: Mechanism of OtBu deprotection by TFA and the subsequent fate of the tert-butyl cation.
The Role of Scavengers in Preventing Side Reactions
During the TFA-mediated cleavage, the liberated tert-butyl cations can alkylate nucleophilic residues in the peptide chain, such as Cysteine (Cys), Methionine (Met), and Tryptophan (Trp).[3] This leads to the formation of undesired side products, which can complicate purification and reduce the final yield.[4] To mitigate these side reactions, "scavengers" are added to the TFA cleavage cocktail.[2] These are nucleophilic agents that trap the reactive carbocations.[2][4]
Commonly used scavengers include:
-
Triisopropylsilane (TIS): Effectively traps trityl and other carbocations.[4]
-
Water (H₂O): Scavenges tert-butyl cations.[4]
-
Thioanisole (B89551): Protects against alkylation of Met and Trp.[5]
-
1,2-Ethanedithiol (EDT): A potent scavenger for a variety of carbocations, particularly useful for peptides containing Cysteine.[5]
-
Phenol: Acts as a scavenger for various cationic species.[2]
-
Dimethyl Sulfide (DMS): A thioether-based scavenger that has shown high efficiency in reducing S-tert-butylation of Cysteine.[4]
The choice of scavenger cocktail is critical and depends on the amino acid composition of the peptide.[6]
Composition of Common TFA Cleavage Cocktails
Several standard cleavage cocktails have been developed for the deprotection of peptides synthesized via Fmoc-based solid-phase peptide synthesis. The composition of these cocktails is tailored to address specific challenges posed by different amino acid residues.
| Reagent Name | Composition (v/v) | Primary Application | Reference |
| Standard TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | General purpose for peptides without sensitive residues like Cys, Met, or Trp. | |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | A robust, general-purpose cocktail for peptides containing multiple sensitive residues. | |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | An "odorless" alternative for scavenging trityl groups, but less effective for protecting Cys and Met.[2] | [2] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Recommended for peptides containing Arginine protected with sulfonyl groups and Trp-containing peptides.[2][5] | [2][5] |
| TFA/DMS Cocktail | 90% TFA, 5% DMS, 2.5% TIS, 2.5% H₂O | Shown to be highly effective in reducing S-tert-butylation of Cysteine.[4] | [4] |
Quantitative Data on Scavenger Performance
The effectiveness of different scavengers in mitigating side reactions, particularly the S-tert-butylation of Cysteine, has been quantitatively evaluated. The following table summarizes the percentage of S-tert-butylated side product observed with various scavenger cocktails in the cleavage of a model Cys-containing peptide.
| Scavenger Cocktail Composition (TFA/TIS/H₂O/Scavenger; 90:2.5:2.5:5) | % Total S-t-butylation |
| No additional scavenger | >13% |
| Dimethyl Sulfide (DMS) | 10.3% |
| Thioanisole | 9.0% |
| Dithiothreitol (DTT) | >10% |
| Anisole or m-cresol | >13% |
Data adapted from a study on the mitigation of S-tert-butylated Cys-peptide formation.[4]
These data indicate that thioether-based scavengers like thioanisole and DMS are particularly effective in minimizing the S-alkylation of cysteine residues during TFA cleavage.[4]
Experimental Protocols
General Protocol for TFA Cleavage and Deprotection
This protocol provides a general workflow for the cleavage of a peptide from the solid-phase resin and the simultaneous removal of the OtBu and other acid-labile protecting groups.
Caption: General experimental workflow for TFA-mediated cleavage and peptide precipitation.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), high purity
-
Selected scavengers (e.g., TIS, water, thioanisole, EDT, DMS)
-
Dichloromethane (DCM)
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Reaction vessel (e.g., fritted syringe or round-bottom flask)
-
Centrifuge tubes
Procedure:
-
Preparation: Place the dried peptide-resin (typically 50-100 mg) into a suitable reaction vessel.[2]
-
Cocktail Preparation: In a well-ventilated fume hood, prepare the desired cleavage cocktail by combining TFA and the selected scavengers in the appropriate ratios. The cocktail should be freshly prepared before use.[6]
-
Cleavage Reaction: Add the cleavage cocktail to the peptide-resin (approximately 5-10 mL per gram of resin).[7] Allow the reaction to proceed at room temperature with occasional agitation for 1 to 3 hours. The optimal time may vary depending on the peptide sequence and protecting groups.[2][7]
-
Filtration: After the cleavage is complete, filter the resin and collect the filtrate, which contains the deprotected peptide.[2]
-
Resin Wash: Wash the resin with a small volume of fresh TFA or the cleavage cocktail to ensure complete recovery of the peptide. Combine the filtrates.[2][7]
-
Peptide Precipitation: Add the TFA solution dropwise to a centrifuge tube containing cold diethyl ether or MTBE (typically 10-20 times the volume of the TFA solution). A white precipitate of the crude peptide should form.[2]
-
Pellet Collection: Centrifuge the mixture to pellet the peptide. Decant the ether.[2]
-
Washing: Wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.[2]
-
Drying: Dry the peptide pellet under a stream of nitrogen gas or in a vacuum desiccator.[2]
-
Analysis: Analyze the crude peptide product by HPLC and mass spectrometry to determine purity and confirm identity.
Two-Step Cleavage Protocol for Sensitive Peptides
For peptides that are particularly prone to side reactions, a two-step cleavage protocol can be beneficial. This involves an initial treatment with a lower concentration of TFA followed by a higher concentration.
Procedure:
-
Initially, treat the peptide-resin with a mixture of TFA/TIS/H₂O/thioanisole/DMS/1% DTT (70:5:5:10:10) for 30 minutes.[4]
-
Following the initial treatment, add neat TFA to bring the final concentration to approximately 80%.[4]
-
Continue the cleavage reaction for an additional 150 minutes.[4]
-
Proceed with the filtration, precipitation, and washing steps as described in the general protocol.
Troubleshooting
-
Incomplete Cleavage: If deprotection is incomplete, extend the reaction time or consider a stronger acid cocktail. A preliminary small-scale cleavage can help determine the optimal cleavage time.
-
Significant Side Products: If analysis reveals a high level of alkylated side products, reconsider the choice and proportion of scavengers in the cleavage cocktail. For Cys-containing peptides, increasing the amount of thioether-based scavengers like DMS or thioanisole is recommended.[4]
-
Peptide Fails to Precipitate: If the peptide does not precipitate in cold ether, it may be very short or highly hydrophobic. In such cases, concentrating the TFA solution under reduced pressure before adding it to the ether may be necessary.[7]
By carefully selecting the appropriate TFA cleavage cocktail and optimizing the reaction conditions, researchers can achieve efficient and clean removal of the OtBu protecting group, leading to higher yields and purity of the final synthetic product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. peptide.com [peptide.com]
Application Notes and Protocols for Incorporating Gly-Gly-D-Phe Sequences into Therapeutic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into therapeutic peptides is a powerful strategy to enhance their pharmacological properties. The Gly-Gly-D-Phe tripeptide motif, in particular, offers a unique combination of flexibility and stability, making it an attractive building block in modern peptide drug design. The inclusion of D-Phenylalanine (D-Phe) at the C-terminus of the di-glycine unit confers significant resistance to enzymatic degradation by endogenous proteases, thereby prolonging the peptide's in vivo half-life.[1][2] The glycine (B1666218) residues provide a flexible linker, which can be crucial for optimizing the peptide's conformation for receptor binding. This document provides detailed application notes, experimental protocols, and visualizations for researchers looking to leverage the Gly-Gly-D-Phe sequence in their therapeutic peptide development pipeline.
Key Advantages of the Gly-Gly-D-Phe Motif
Incorporating the Gly-Gly-D-Phe sequence into a therapeutic peptide can offer several advantages:
-
Enhanced Proteolytic Stability: The D-configuration of Phenylalanine renders the C-terminal peptide bond resistant to cleavage by common proteases that typically recognize L-amino acids.[1][2]
-
Improved Pharmacokinetic Profile: Increased stability against degradation can lead to a longer circulating half-life, potentially reducing the required dosing frequency.[1]
-
Conformational Flexibility: The di-glycine component of the motif acts as a flexible spacer, allowing the peptide to adopt an optimal conformation for binding to its biological target.
-
Potential for Increased Affinity: In some cases, the unique stereochemistry of the D-amino acid can lead to novel interactions with the target receptor, potentially increasing binding affinity.
Applications in Therapeutic Peptide Design
The Gly-Gly-D-Phe motif can be strategically incorporated into various classes of therapeutic peptides, including:
-
Enzyme Inhibitors: The stability of the motif makes it suitable for designing peptides that target the active sites of enzymes.
-
Receptor Agonists and Antagonists: The conformational flexibility can aid in the design of peptides that modulate the activity of cell surface receptors.
-
Targeting Ligands: The motif can be used as a stable linker to attach cytotoxic drugs or imaging agents to targeting peptides in the development of antibody-drug conjugates (ADCs) or diagnostic agents.
Quantitative Data
While specific quantitative data for a wide range of therapeutic peptides incorporating the exact Gly-Gly-D-Phe sequence is limited in publicly available literature, we can look at a related dipeptide, Gly-D-Phe, which has been characterized as an affinity ligand for the enzyme thermolysin. This provides a valuable reference point for the potential binding affinities that can be achieved with similar motifs.
| Ligand | Target | Association Constant (Ka) (M⁻¹) | Method |
| Gly-D-Phe | Thermolysin | (3.3 ± 0.8) x 10⁵ | Affinity Chromatography |
Table 1: Association constant of Gly-D-Phe with thermolysin. This data illustrates the potential for D-amino acid containing dipeptides to exhibit significant binding affinity.[3]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing the Gly-Gly-D-Phe Sequence
This protocol outlines the manual synthesis of a hypothetical therapeutic peptide with a C-terminal Gly-Gly-D-Phe sequence using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-D-Phe-Wang resin
-
Fmoc-Gly-OH
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether (cold)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-D-Phe-Wang resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and shake for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of the first Glycine:
-
In a separate vial, dissolve Fmoc-Gly-OH (3 equivalents relative to resin loading), HOBt/Oxyma (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
-
Perform a ninhydrin (B49086) test to confirm complete coupling. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Coupling of the second Glycine: Repeat steps 2 and 3 for the next Fmoc-Gly-OH.
-
Chain Elongation: Continue the synthesis by repeating the deprotection and coupling cycles for the remaining amino acids in the desired sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether.
-
Dry the crude peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Workflow for Solid-Phase Peptide Synthesis (SPPS)
A generalized workflow for the solid-phase synthesis of a peptide containing the Gly-Gly-D-Phe sequence.
Protocol 2: In Vitro Proteolytic Stability Assay
This protocol assesses the stability of the synthesized peptide in the presence of a common protease, such as trypsin or chymotrypsin, compared to its all-L-amino acid counterpart.
Materials:
-
Synthesized peptide containing Gly-Gly-D-Phe
-
Control peptide (all-L-amino acid version)
-
Trypsin or Chymotrypsin solution (e.g., 1 mg/mL in appropriate buffer)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
RP-HPLC system
-
Mass spectrometer
Procedure:
-
Peptide Incubation:
-
Dissolve both the test and control peptides in PBS to a final concentration of 1 mg/mL.
-
Add the protease solution to each peptide solution to a final concentration of 1:100 (w/w) protease to peptide.
-
Incubate the mixtures at 37°C.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.
-
Quench the enzymatic reaction by adding an equal volume of 1% TFA.
-
-
Analysis:
-
Analyze the samples by RP-HPLC to monitor the disappearance of the parent peptide peak and the appearance of degradation products.
-
Calculate the percentage of remaining intact peptide at each time point.
-
Optionally, use mass spectrometry to identify the cleavage sites.
-
Expected Outcome: The peptide containing the Gly-Gly-D-Phe sequence is expected to show significantly higher stability (slower degradation) compared to the all-L-amino acid control peptide.
Protocol 3: Cell-Based Assay for a Hypothetical Therapeutic Peptide Targeting a G-Protein Coupled Receptor (GPCR)
This protocol describes a general method to assess the agonist or antagonist activity of a therapeutic peptide containing the Gly-Gly-D-Phe sequence on a target GPCR, using a calcium mobilization assay.
Materials:
-
Cells expressing the target GPCR (e.g., HEK293 or CHO cells)
-
Cell culture medium and supplements
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Synthesized peptide containing Gly-Gly-D-Phe
-
Known agonist and antagonist for the target GPCR
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed the cells expressing the target GPCR into 96-well plates and culture overnight to allow for attachment.
-
Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer.
-
Load the cells with the calcium indicator dye by incubating them in assay buffer containing Fluo-4 AM for 1 hour at 37°C.
-
Wash the cells to remove excess dye.
-
-
Measurement of Agonist Activity:
-
Place the plate in the fluorescence plate reader.
-
Inject serial dilutions of the test peptide into the wells while simultaneously measuring the fluorescence intensity.
-
An increase in fluorescence indicates an increase in intracellular calcium, signifying agonist activity.
-
Plot the peak fluorescence response against the peptide concentration to determine the EC50 value.
-
-
Measurement of Antagonist Activity:
-
Pre-incubate the cells with serial dilutions of the test peptide for 15-30 minutes.
-
Inject a known agonist for the receptor at its EC80 concentration.
-
Measure the fluorescence response. A decrease in the agonist-induced signal indicates antagonist activity.
-
Plot the inhibition of the agonist response against the test peptide concentration to determine the IC50 value.
-
Signaling Pathway Visualization
The following is a hypothetical signaling pathway for a therapeutic peptide containing a Gly-Gly-D-Phe motif that acts as an agonist on a Gq-coupled GPCR. The D-Phe at the C-terminus contributes to the stability and sustained activation of the receptor.
Hypothetical Gq-Coupled GPCR Signaling Pathway
A representative Gq-coupled GPCR signaling cascade that could be activated by a therapeutic peptide containing a Gly-Gly-D-Phe motif.
In another scenario, a D-peptide could interact with a Toll-like receptor (TLR), leading to the activation of an inflammatory response pathway. A recent study showed that a novel d-peptide could induce the differentiation of acute myeloid leukemia cells by activating a TLR-2 signaling pathway.[2]
Hypothetical TLR-2 Signaling Pathway Activated by a D-Peptide
A simplified representation of a TLR-2 signaling pathway that could be initiated by a therapeutic D-peptide, leading to an inflammatory response.
Conclusion
The strategic incorporation of the Gly-Gly-D-Phe sequence offers a viable and effective approach to improving the therapeutic potential of peptide-based drugs. By enhancing proteolytic stability and providing conformational flexibility, this motif can lead to peptides with improved pharmacokinetic profiles and potent biological activity. The protocols and visualizations provided in this document serve as a foundational guide for researchers to synthesize, characterize, and evaluate the therapeutic efficacy of peptides containing this valuable structural element.
References
- 1. A quantitative intracellular peptide-binding assay reveals recognition determinants and context dependence of short linear motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation of a new therapeutic d-peptide that induces the differentiation of acute myeloid leukemia cells through A TLR-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Gly-D-Phe, Gly-L-Leu, and D-Phe as affinity ligands to thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-Gly-Gly-D-Phe-OtBu in Chemical Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Gly-Gly-D-Phe-OtBu is a protected tripeptide fragment that serves as a critical building block in modern chemical protein synthesis, most notably as a cleavable linker in the construction of Antibody-Drug Conjugates (ADCs).[1][2][3] ADCs are a revolutionary class of targeted therapeutics designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[4][5][6] The strategic design of the linker component is paramount to the success of an ADC, ensuring stability in circulation and efficient release of the payload within the target cell.
The Gly-Gly-D-Phe motif is recognized and cleaved by lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment.[4][7] This enzymatic cleavage facilitates the release of the conjugated drug specifically at the site of action. The use of D-phenylalanine enhances the stability of the peptide linker against degradation by other proteases. The N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) group provides a base-labile protecting group suitable for solid-phase peptide synthesis (SPPS), while the C-terminal tert-butyl (OtBu) ester protects the carboxylic acid during synthesis and is readily removed during the final acid-mediated cleavage from the resin.
These application notes provide a comprehensive guide to the use of this compound in the synthesis of peptide-drug conjugates, including detailed protocols, quantitative data, and workflow visualizations.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and application of tripeptide fragments in SPPS and ADC construction. Please note that actual yields and purities may vary depending on the specific sequence, scale, and experimental conditions.
Table 1: Representative Yield and Purity for Solid-Phase Synthesis of a Protected Peptide Fragment
| Parameter | Expected Value | Notes |
| Resin Loading | 0.3 - 0.7 mmol/g | Dependent on the specific resin used (e.g., 2-Chlorotrityl chloride resin). |
| Amino Acid/Fragment Equivalents | 2 - 4 eq. per coupling | Relative to the resin loading. |
| Coupling Reagent Equivalents | 2 - 4 eq. per coupling | For reagents like HBTU/HATU. |
| Base Equivalents (DIPEA) | 4 - 8 eq. per coupling | N,N-Diisopropylethylamine. |
| Fmoc Deprotection Time | 2 x 10 minutes | Using 20% piperidine (B6355638) in DMF. |
| Coupling Time | 1 - 3 hours per residue/fragment | Monitored by Kaiser test.[8] |
| Final Cleavage Time | 2 - 4 hours | Using a TFA-based cleavage cocktail. |
| Expected Crude Yield | >80% | Based on the initial resin loading. |
| Expected Purity (Crude) | >70% | As determined by HPLC. |
Table 2: In Vitro Cytotoxicity of an Auristatin-Based ADC
| Cell Line | Antigen Expression | ADC IC50 (ng/mL) | Free Drug IC50 (ng/mL) |
| Cancer Cell Line A | High | 10 - 50 | 0.1 - 1.0 |
| Cancer Cell Line B | Low | >1000 | 0.1 - 1.0 |
| Normal Cell Line | Negative | >1000 | 0.1 - 1.0 |
Note: This data is illustrative and demonstrates the antigen-dependent cytotoxicity of a typical ADC compared to the non-targeted free drug.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Peptide-Drug Conjugate Precursor using this compound as a Linker
This protocol describes the manual solid-phase synthesis of a peptide sequence incorporating the this compound linker on a 2-chlorotrityl chloride resin.
Materials:
-
2-Chlorotrityl chloride resin
-
This compound
-
Other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N-Diisopropylethylamine (DIPEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Kaiser test kit
-
Syringe for manual synthesis with a frit
Procedure:
-
Resin Swelling and First Amino Acid Loading:
-
Place the 2-chlorotrityl chloride resin in a synthesis syringe and swell in DCM for 30 minutes.
-
Drain the DCM.
-
Dissolve the first Fmoc-amino acid (e.g., Fmoc-Ala-OH, 2 equivalents relative to resin loading) and DIPEA (4 equivalents) in DCM.
-
Add the solution to the resin and shake for 2 hours.
-
Drain the solution and wash the resin with DCM (3x) and DMF (3x).
-
To cap any unreacted sites, treat the resin with a mixture of DCM/Methanol/DIPEA (80:15:5) for 30 minutes.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 10 minutes and drain.
-
Repeat the 20% piperidine in DMF treatment for another 10 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Perform a Kaiser test to confirm the presence of free primary amines (a blue color indicates a positive result).
-
-
Coupling of Subsequent Amino Acids:
-
In a separate vial, dissolve the next Fmoc-amino acid (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 1.5-2 hours.
-
Perform a Kaiser test. If the test is positive, repeat the coupling step. If negative (yellow beads), proceed to the next washing step.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
-
Coupling of the this compound Fragment:
-
After deprotection of the N-terminal amino acid of the growing peptide chain, follow the coupling procedure in step 3, using this compound as the activated fragment.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM (3x) and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry.
-
Protocol 2: Conjugation of the Peptide Linker to a Cytotoxic Payload and Antibody
This protocol provides a general workflow for the conjugation of the synthesized peptide linker to a cytotoxic drug and a monoclonal antibody.
Materials:
-
Purified peptide linker with a reactive handle (e.g., maleimide)
-
Cytotoxic payload with a compatible reactive group (e.g., thiol-containing drug like MMAE)
-
Monoclonal antibody (mAb)
-
Reducing agent (e.g., TCEP)
-
Conjugation buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Reduction:
-
Incubate the monoclonal antibody with a controlled excess of a reducing agent (e.g., TCEP) to partially reduce the interchain disulfide bonds, exposing free thiol groups.
-
The degree of reduction needs to be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
-
Drug-Linker Conjugation:
-
Dissolve the peptide linker-drug conjugate in a suitable solvent (e.g., DMSO).
-
Add the linker-drug solution to the reduced antibody in conjugation buffer.
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specified time to allow for the conjugation of the maleimide (B117702) group of the linker to the thiol groups of the antibody.
-
-
Quenching:
-
Add a quenching reagent (e.g., N-acetylcysteine) to cap any unreacted thiol groups on the antibody.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unconjugated drug, linker, and other reaction components using size-exclusion chromatography (SEC).
-
-
Characterization of the ADC:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Assess the purity and aggregation of the ADC by SEC.
-
Mandatory Visualization
Experimental and Biological Workflows
The following diagrams illustrate the key experimental and biological processes involving the use of this compound in the synthesis and action of an Antibody-Drug Conjugate.
References
- 1. Rapid, High-Yielding Solid-Phase Synthesis of Cathepsin-B Cleavable Linkers for Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
- 3. Fmoc-Gly-Gly-Phe-OtBu | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 6. Strategies and Methods for Studying ADC Payload Release and Metabolism - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. books.rsc.org [books.rsc.org]
- 8. chempep.com [chempep.com]
Application Notes and Protocols for HPLC Purification of Fmoc-Protected Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purification of synthetic peptides, particularly those synthesized using Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS). The inherent hydrophobicity of the Fmoc group, and often the peptide sequence itself, presents unique challenges that necessitate well-optimized purification strategies. This document provides detailed application notes and protocols for the successful HPLC purification of Fmoc-protected peptides, focusing on the most common and effective methods.
Following SPPS, the crude peptide mixture contains the target peptide along with various impurities such as deletion sequences, truncated peptides, and by-products from the cleavage of protecting groups.[1] Reversed-phase HPLC (RP-HPLC) is the most prevalent method for peptide purification due to its high resolving power and compatibility with volatile mobile phases, which simplifies subsequent sample recovery.[1][2]
I. Purification Strategies for Fmoc-Protected Peptides
The choice of HPLC method is primarily dictated by the physicochemical properties of the peptide, such as its size, charge, and hydrophobicity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity.[3] A non-polar stationary phase (commonly C18, C8, or C4 bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) (ACN).[1][3] An ion-pairing agent, most commonly trifluoroacetic acid (TFA), is added to the mobile phase to improve peak shape and resolution.[4][5]
Fmoc-protected peptides, being significantly more hydrophobic than their deprotected counterparts, will be more strongly retained on the column. This characteristic can be leveraged for purification, as it often provides good separation from more polar impurities.
Ion-Exchange Chromatography (IEC)
IEC separates molecules based on their net charge.[3][6] This technique can be a valuable orthogonal or complementary method to RP-HPLC, especially for peptides that are difficult to resolve based on hydrophobicity alone.[7] IEC is particularly useful as an initial capture step to separate the target peptide from uncharged or oppositely charged impurities.[6]
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size (hydrodynamic volume).[8][9] While less common for the primary purification of crude synthetic peptides, SEC can be useful for removing large aggregates or for buffer exchange.[9] The separation of small peptides by SEC can be challenging due to potential secondary interactions with the stationary phase.[8][10]
II. Experimental Protocols
General Workflow for HPLC Purification
The overall process for purifying Fmoc-protected peptides by HPLC involves sample preparation, method development, the purification run, fraction collection, and finally, analysis of the collected fractions.
Protocol for RP-HPLC Purification
This protocol provides a general guideline for the purification of Fmoc-protected peptides using RP-HPLC. Optimization will be required based on the specific characteristics of the peptide.
1. Sample Preparation:
-
Dissolution: Due to the hydrophobicity of Fmoc-protected peptides, initial dissolution in a strong organic solvent may be necessary.[11] Attempt to dissolve the lyophilized crude peptide in a minimal amount of a solvent like dimethylformamide (DMF), N-methylpyrrolidone (NMP), acetonitrile (ACN), or isopropanol (B130326) (IPA).[11]
-
Dilution: Slowly dilute the dissolved peptide with the initial mobile phase (e.g., high aqueous content) while observing for any precipitation.[11]
-
Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.
2. HPLC System and Method:
-
Column Selection: A C18 column is a good starting point for most peptides. For very hydrophobic peptides, a C8, C4, or phenyl-hexyl column may provide better resolution.[12]
-
Mobile Phase Preparation:
-
Solvent A: 0.1% (v/v) TFA in HPLC-grade water.
-
Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Degas both solvents prior to use.
-
-
Method Development (Scouting Run):
-
Equilibrate the column with the starting mobile phase composition (e.g., 95% A / 5% B).
-
Inject a small amount of the prepared sample.
-
Run a broad linear gradient, for example, from 5% to 95% Solvent B over 30-60 minutes.[4][11]
-
Monitor the elution profile at 220 nm (for the peptide backbone) and 265 nm or 301 nm (for the Fmoc group).[11]
-
This scouting run will determine the approximate percentage of Solvent B at which the target peptide elutes.
-
-
Method Optimization (Purification Run):
-
Based on the scouting run, design a shallower gradient around the elution point of the target peptide. For example, if the peptide eluted at 50% B in the scouting run, a new gradient could be from 40% to 60% B over 20-30 minutes.[4]
-
Equilibrate the column with the new starting conditions.
-
Inject the desired amount of the sample.
-
Run the optimized gradient.
-
Collect fractions corresponding to the target peptide peak.
-
3. Post-Purification:
-
Fraction Analysis: Analyze the collected fractions using analytical HPLC and mass spectrometry (MS) to confirm the purity and identity of the peptide.
-
Pooling and Lyophilization: Pool the fractions containing the pure peptide and lyophilize to remove the mobile phase and obtain the final product.
Method Development Strategy
A systematic approach to method development is crucial for achieving optimal purification.
III. Data Presentation: HPLC Parameters
The following tables summarize typical starting parameters for the HPLC purification of Fmoc-protected peptides.
Table 1: General RP-HPLC Parameters
| Parameter | Recommended Value/Range | Notes |
| Column | C18, C8, C4, Phenyl-Hexyl | C18 is a good starting point. Less retentive phases (C8, C4) are suitable for very hydrophobic peptides.[12] |
| Particle Size | 5-10 µm (Preparative) | Larger particles are used for preparative scale to reduce backpressure. |
| Pore Size | 100-300 Å | 300 Å is often preferred for larger peptides to ensure good mass transfer.[5] |
| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent to improve peak shape.[4] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is the most common organic modifier.[11] |
| Flow Rate | Dependent on column diameter | Typically 1 mL/min for analytical (4.6 mm ID) and scaled up for preparative columns. |
| Detection | 220 nm, 265 nm, 280 nm, 301 nm | 220 nm for peptide bonds, 265/301 nm for the Fmoc group, 280 nm for Trp/Tyr residues.[11] |
| Column Temp. | Ambient to 60°C | Increased temperature can improve peak shape and reduce viscosity, but may affect peptide stability.[4][13] |
Table 2: Example Gradient Profiles for RP-HPLC
| Run Type | Time (min) | % Solvent B | Purpose |
| Scouting Run | 0 | 5 | Column Equilibration |
| 5 | 5 | Sample Injection | |
| 35 | 95 | Broad separation to determine elution point.[4] | |
| 40 | 95 | Column Wash | |
| 45 | 5 | Re-equilibration | |
| Optimized Run | 0 | 30 | Column Equilibration (example) |
| (for a peptide eluting at ~40% B) | 5 | 30 | Sample Injection |
| 25 | 50 | Shallow gradient for high-resolution separation.[4] | |
| 30 | 95 | Column Wash | |
| 35 | 30 | Re-equilibration |
IV. Troubleshooting Common Issues
Table 3: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing/Broadening) | - Secondary interactions with the stationary phase. - Peptide aggregation.[4] - Low concentration of ion-pairing agent. | - Optimize the mobile phase additive (e.g., increase TFA concentration).[4] - Increase column temperature.[4] - Adjust the gradient slope (make it shallower).[4] |
| Low Peptide Recovery | - Poor solubility in the mobile phase. - Adsorption to HPLC system components.[4] | - Ensure complete dissolution of the sample, potentially using stronger organic solvents.[4] - Increase column temperature.[4] - Passivate the HPLC system.[4] |
| High Backpressure | - Peptide precipitation on the column. - Clogged frit or column.[11] | - Ensure the sample is fully dissolved and filtered before injection.[11] - Wash the column with a strong solvent.[11] |
| Inconsistent Retention Times | - Mobile phase inconsistency. - Temperature fluctuations.[11] - Partial cleavage of protecting groups.[11] | - Prepare fresh mobile phases and ensure proper mixing. - Use a thermostatted column compartment.[13] - Minimize exposure to acidic conditions if acid-labile groups are present.[11] |
Conclusion
The successful HPLC purification of Fmoc-protected peptides is a critical step in their synthesis and application. By employing a systematic approach to method development, starting with a robust scouting run and progressing to an optimized, shallow gradient, high-purity peptides can be reliably obtained. Careful sample preparation and an understanding of the potential challenges, such as peptide hydrophobicity and aggregation, are key to overcoming common purification hurdles. The protocols and guidelines presented in this document provide a solid foundation for researchers, scientists, and drug development professionals to develop effective and efficient purification strategies for their target peptides.
References
- 1. bachem.com [bachem.com]
- 2. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. gilson.com [gilson.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. polypeptide.com [polypeptide.com]
- 7. Purification of synthetic peptides using reversible chromatographic probes based on the Fmoc molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sepax-tech.com [sepax-tech.com]
- 9. researchgate.net [researchgate.net]
- 10. technosaurus.co.jp [technosaurus.co.jp]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. perlan.com.pl [perlan.com.pl]
Application Notes and Protocols for the Mass Spectrometry Analysis of Fmoc-Gly-Gly-D-Phe-OtBu
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to the analysis of the protected peptide, Fmoc-Gly-Gly-D-Phe-OtBu, using Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols detailed herein are designed for the accurate determination of molecular weight, purity assessment, and structural elucidation through fragmentation analysis. This document is intended to be a valuable resource for researchers in peptide chemistry, drug discovery, and process development.
Introduction
This compound is a protected tripeptide derivative commonly utilized in solid-phase peptide synthesis (SPPS) and as a building block in the construction of more complex peptide structures. The 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the N-terminus, while the tert-butyl (OtBu) group protects the C-terminal carboxylic acid of the D-phenylalanine residue. Accurate and reliable analytical methods are crucial for verifying the identity and purity of this intermediate. Mass spectrometry, particularly when coupled with high-performance liquid chromatography (HPLC), is a powerful tool for the characterization of such protected peptides.
Experimental Protocols
Sample Preparation
-
Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 (v/v) mixture of acetonitrile (B52724) and deionized water.
-
Dilution: For LC-MS analysis, further dilute the stock solution to a final concentration of 10-100 µg/mL using the same solvent mixture.
-
Filtration (Optional): If the sample contains particulates, filter it through a 0.22 µm syringe filter prior to injection to prevent clogging of the LC system.
Liquid Chromatography (LC) Method
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase A: 0.1% Formic Acid in Deionized Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A linear gradient is typically effective for separating the target peptide from potential impurities. A starting point for method development is a gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 5-10 µL.
-
Detection: UV detection at 265 nm (for the Fmoc group) and 220 nm (for the peptide backbone).
Mass Spectrometry (MS) Method
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole, ion trap, time-of-flight (TOF), or Orbitrap mass analyzer.
-
Ionization Mode: Positive ion mode is generally preferred for peptides.
-
MS Scan Range: A scan range of m/z 100-1000 is typically sufficient to observe the precursor ion and its major adducts.
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: As per instrument manufacturer's recommendation.
-
Tandem MS (MS/MS) Fragmentation: For structural confirmation, perform MS/MS on the protonated precursor ion ([M+H]⁺). Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD) can be used. The collision energy should be optimized to achieve a good distribution of fragment ions.
Data Presentation
Molecular Weight Determination
The theoretical molecular weight of this compound is 557.64 g/mol . In positive ion ESI-MS, the peptide is expected to be observed as various adducts.
| Ion Species | Formula | Theoretical m/z |
| Protonated Molecule | [M+H]⁺ | 558.28 |
| Sodiated Adduct | [M+Na]⁺ | 580.26 |
| Potassiated Adduct | [M+K]⁺ | 596.24 |
Tandem MS Fragmentation Data
The fragmentation of the protonated molecule ([M+H]⁺ at m/z 558.28) primarily yields b- and y-type ions from the cleavage of the peptide amide bonds. The major expected fragment ions are listed below.
| Fragment Ion | Sequence | Theoretical m/z |
| b₁ | Fmoc-Gly | 282.11 |
| b₂ | Fmoc-Gly-Gly | 339.13 |
| y₁ | D-Phe-OtBu | 222.15 |
| y₂ | Gly-D-Phe-OtBu | 279.17 |
| - | [M+H - OtBu]⁺ | 502.22 |
| - | [M+H - Fmoc]⁺ | 336.17 |
Visualizations
Caption: Experimental workflow for LC-MS analysis.
Caption: Fragmentation pathway of this compound.
Discussion
The provided LC-MS protocol offers a robust starting point for the analysis of this compound. The use of a C18 column with a water/acetonitrile gradient containing formic acid is a standard and effective method for the separation of protected peptides. Formic acid serves to protonate the peptide, enhancing its signal in positive ion ESI.
The expected mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 558.28. The presence of sodium [M+Na]⁺ and potassium [M+K]⁺ adducts is also common and can further confirm the molecular weight.
Tandem mass spectrometry (MS/MS) is essential for unambiguous structural confirmation. The fragmentation pattern is expected to be dominated by b- and y-ions. The observation of the b₁ and b₂ ions confirms the Fmoc-Gly-Gly- sequence, while the y₁ and y₂ ions confirm the -Gly-D-Phe-OtBu sequence. The loss of the bulky protecting groups, Fmoc and OtBu, can also be observed and provides additional structural information.
Conclusion
The LC-MS methods detailed in these application notes provide a reliable framework for the routine analysis of this compound. The combination of chromatographic separation and mass spectrometric detection allows for confident identification, purity assessment, and structural verification of this important peptide intermediate. These protocols can be adapted and optimized to suit specific instrumentation and analytical requirements.
Application Notes and Protocols for Fmoc-Protected Amino Acid Building Blocks
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide detailed guidelines for the proper storage and handling of Fmoc-protected amino acid building blocks, crucial reagents in solid-phase peptide synthesis (SPPS). Adherence to these recommendations is vital for maintaining the chemical integrity, purity, and reactivity of the amino acids, thereby ensuring the successful synthesis of high-quality peptides.
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a base-labile amine protecting group widely utilized in peptide synthesis. The stability of the Fmoc-amino acid building blocks is paramount, as degradation can lead to the formation of impurities, truncated peptide sequences, and overall lower synthesis yields. Factors such as temperature, moisture, and light can significantly impact the shelf-life and performance of these critical reagents.
Storage Guidelines
Proper storage is the first line of defense in preserving the quality of Fmoc-protected amino acids. The following conditions are recommended:
| Parameter | Short-Term Storage (Up to 1 month) | Long-Term Storage (>1 month) | Special Considerations |
| Temperature | Room temperature (15-25°C) is acceptable for brief periods.[1] | 2-8°C is the generally recommended temperature for long-term storage.[1] For some sensitive derivatives, -20°C may be preferred. | Avoid repeated freeze-thaw cycles if storing at -20°C. |
| Atmosphere | Store in a tightly sealed container. | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. | For hygroscopic amino acids, storage in a desiccator is recommended. |
| Light | Protect from direct sunlight and strong artificial light. | Store in amber vials or in a dark location to prevent photochemical degradation. | The Fmoc group is known to be sensitive to light, particularly in solution.[] |
| Moisture | Keep containers tightly sealed to prevent moisture absorption. | Store in a dry environment. Consider the use of desiccants for particularly sensitive compounds. | Moisture can lead to hydrolysis of the Fmoc group and other side-chain protecting groups. |
Handling Procedures
Correct handling techniques are essential to prevent contamination and degradation of Fmoc-amino acids.
Equilibration to Room Temperature
Before opening a refrigerated or frozen container of an Fmoc-amino acid, it is crucial to allow it to warm to room temperature.[1] This prevents the condensation of atmospheric moisture onto the cold powder, which can compromise its stability.
Weighing and Dispensing
-
Work in a clean, dry area.
-
Use clean spatulas and weighing instruments.
-
Minimize the time the container is open to the atmosphere.
-
After dispensing the desired amount, tightly reseal the container immediately.
-
For hygroscopic compounds, consider weighing in a glove box under an inert atmosphere.
Stability and Degradation
The stability of Fmoc-amino acids can be compromised by several factors, leading to the formation of impurities that can negatively impact peptide synthesis.
Common Impurities and Their Impact
| Impurity | Source | Impact on Peptide Synthesis | Recommended Limit |
| Free Amino Acid | Incomplete Fmoc protection during manufacturing or degradation during storage.[3] | Can lead to the insertion of multiple amino acid residues at a single position in the peptide chain.[3] Promotes autocatalytic cleavage of the Fmoc group during storage.[3] | ≤ 0.2%[3] |
| Dipeptides | Side reaction during the synthesis of the Fmoc-amino acid.[3] | Results in the insertion of a dipeptide instead of a single amino acid.[3] | ≤ 0.1% |
| Acetic Acid | Hydrolysis of residual ethyl acetate (B1210297) solvent from the manufacturing process.[4] | Acts as a capping agent, leading to truncated peptide sequences.[4] | ≤ 0.02%[3][4] |
| D-Enantiomer | Racemization during the synthesis of the Fmoc-amino acid. | Incorporation of the incorrect stereoisomer, affecting the structure and function of the final peptide. | Enantiomeric purity should be ≥ 99.8% |
Degradation Pathways
Experimental Protocols
Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of Fmoc-protected amino acids. Specific conditions may need to be optimized for individual amino acids.
Objective: To assess the purity of an Fmoc-amino acid and identify potential impurities.
Materials:
-
Fmoc-amino acid sample
-
HPLC grade acetonitrile (B52724) (ACN)
-
HPLC grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the Fmoc-amino acid.
-
Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL for injection.
-
-
HPLC Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A typical gradient would be from 10% B to 90% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 265 nm and 301 nm (for detection of the Fmoc group)
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Record the chromatogram.
-
The purity of the Fmoc-amino acid is determined by the area percentage of the main peak relative to the total area of all peaks.
-
Identify and quantify any impurity peaks by comparing their retention times with known standards, if available.
-
Conclusion
The quality of Fmoc-protected amino acids is a critical determinant of the success of solid-phase peptide synthesis. By implementing stringent storage and handling protocols, researchers can minimize degradation and ensure the reliability of these essential building blocks. Regular purity assessment using validated analytical methods is also highly recommended to confirm the integrity of the reagents before their use in peptide synthesis.
References
Troubleshooting & Optimization
Navigating the Challenges of Hydrophobic Peptides: A Technical Support Guide for SPPS
For researchers and scientists engaged in drug development and peptide synthesis, the aggregation of hydrophobic peptides during Solid-Phase Peptide Synthesis (SPPS) is a persistent challenge. This technical support center provides practical troubleshooting guidance and answers to frequently asked questions to help you navigate and overcome these synthetic hurdles, ensuring higher yield and purity of your target peptides.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of hydrophobic peptides, offering potential causes and actionable solutions.
Issue 1: My resin is shrinking, and I'm observing poor swelling during synthesis.
-
Question: What causes resin shrinking, and how can I resolve it?
-
Answer: Resin shrinking is a primary indicator of on-resin peptide aggregation. As the peptide chains elongate, they can fold into secondary structures like β-sheets, leading to inter-chain hydrogen bonding. This causes the resin matrix to collapse, hindering reagent access to the reactive sites.
Solutions:
-
Solvent Exchange: Switch from standard solvents like DMF to more polar options such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) to improve resin swelling and disrupt secondary structures.
-
Chaotropic Salts: Before the coupling step, wash the resin with a solution containing chaotropic salts, such as 0.8 M NaClO₄ or LiCl in DMF, to break apart aggregates.
-
"Magic Mixture": For severe aggregation, consider washing the resin with a "Magic Mixture" composed of DCM/DMF/NMP (1:1:1), which is known for its excellent solvation properties.[1]
-
Issue 2: I am observing slow or incomplete coupling reactions, especially with hydrophobic amino acids.
-
Question: What are the likely causes of incomplete coupling, and what steps can I take to improve it?
-
Answer: Incomplete coupling is a direct result of peptide aggregation. The aggregated peptide chains physically block access to the N-terminus, preventing the activated amino acid from coupling efficiently. This is particularly common in sequences rich in hydrophobic or β-branched amino acids (e.g., Val, Ile, Leu, Phe).[2]
Solutions:
-
Double Coupling: Perform a second coupling step with a fresh solution of the activated amino acid to drive the reaction to completion.
-
Elevated Temperature: Increasing the reaction temperature (e.g., to 50-60°C) can enhance peptide chain mobility and disrupt stable secondary structures. Microwave-assisted SPPS is a highly effective method for achieving rapid and uniform heating.[3]
-
In Situ Neutralization: Employing in situ neutralization protocols can minimize the time the deprotected amine is in a free base form, reducing the opportunity for aggregation before coupling.[4]
-
Issue 3: My colorimetric tests (e.g., Kaiser, TNBS) are giving unreliable results.
-
Question: Why are my colorimetric tests for free amines unreliable, and what are the alternatives?
-
Answer: In cases of severe aggregation, the N-terminus of the growing peptide chain can become inaccessible to the bulky ninhydrin (B49086) molecules used in the Kaiser test, leading to a false negative result (no color change) even when the coupling is incomplete. The TNBS (trinitrobenzenesulfonic acid) test can sometimes be a more reliable alternative in these situations.
Solutions:
-
Alternative Monitoring: If aggregation is suspected, do not solely rely on colorimetric tests. Analyzing a small cleaved sample of the peptide-resin by mass spectrometry can provide a more accurate assessment of the synthesis progress.
-
Assume Incomplete Reaction: If aggregation is suspected based on other signs like resin shrinking, it is often prudent to proceed with a double coupling even if the Kaiser test is negative.
-
Frequently Asked Questions (FAQs)
Q1: What is a "difficult sequence" in the context of SPPS?
A "difficult sequence" is a peptide chain that is prone to forming stable secondary structures, such as β-sheets or α-helices, on the resin. This leads to aggregation, which hinders the access of reagents to the growing peptide chain, resulting in incomplete deprotection and coupling reactions and, consequently, low yields of the target peptide. Sequences containing a high number of hydrophobic amino acids (e.g., Val, Ile, Leu, Phe) or β-branched amino acids are often classified as difficult.[5]
Q2: At what point during SPPS is aggregation most likely to occur?
Aggregation is not typically observed before the fifth or sixth residue and is less likely after the twenty-first residue.[4] It is most pronounced in peptides with stretches of contiguous hydrophobic amino acids.[6]
Q3: What are pseudoproline dipeptides, and how do they prevent aggregation?
Pseudoproline dipeptides are derivatives of Ser, Thr, or Cys where the side chain is cyclized with the backbone nitrogen, creating a proline-like "kink" in the peptide chain. This disruption of the regular backbone conformation effectively breaks up the formation of secondary structures like β-sheets, which are the primary cause of aggregation. The native Ser, Thr, or Cys residue is regenerated during the final TFA cleavage step.[7]
Q4: How do 2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids work?
Dmb and Hmb groups are attached to the backbone nitrogen of an amino acid, typically Glycine. This bulky protecting group prevents the formation of hydrogen bonds between peptide chains, thereby disrupting aggregation. These protecting groups are stable during synthesis and are removed during the final TFA cleavage. Incorporating a Dmb or Hmb-protected amino acid every six to seven residues can be an effective strategy.[4][5]
Q5: Can changing the solid support help in preventing aggregation?
Yes, the choice of resin can have a significant impact. Using a resin with a low substitution level can increase the distance between peptide chains, reducing the likelihood of intermolecular aggregation.[8] Resins with good swelling properties, such as those based on polyethylene (B3416737) glycol (PEG), can also improve solvation of the growing peptide chain and mitigate aggregation.[7]
Data Presentation: Comparative Synthesis of Difficult Peptides
The following tables summarize the results from various studies on the synthesis of the acyl carrier protein fragment (65-74) and Amyloid-β (1-42), both of which are well-known "difficult sequences" prone to aggregation.
Table 1: Synthesis of Acyl Carrier Protein (ACP) (65-74)
| Synthesis Method/Condition | Crude Purity (%) | Isolated Yield (%) | Reference |
| Standard Resin | 60.7 | Not Reported | [2] |
| SURE™ Resin | >90 | Not Reported | [2] |
| DEG-PS Resin | 68.1 | Not Reported | [9] |
| DVB-PS Resin | 39.2 | Not Reported | [9] |
| HCTU activator (2x20 min coupling) | 83.63 | Not Reported | [10] |
| HATU activator (2x1 min coupling) | 82.26 | Not Reported | [10] |
| TCTU activator | Not Reported | 87 | [11] |
| ChemMatrix Resin | 90 | 43 | [4] |
| NovaGel Resin | 80 | 57 | [4] |
Table 2: Synthesis of Amyloid-β (Aβ) (1-42)
| Synthesis Method/Condition | Crude Purity (%) | Isolated Yield (%) | Reference |
| Standard Fmoc/tBu SPPS | 56 | 85 | [12] |
| Microwave-assisted SPPS (unoptimized) | 14 | 72 | [7] |
| Microwave-assisted SPPS (optimized) | 67 | 87 | [5][7] |
| O-acyl isopeptide method | >96 | 33.6 | [7][12] |
Mandatory Visualization
The following diagram illustrates the logical relationship between the causes of peptide aggregation and the various preventative strategies that can be employed.
Caption: Workflow for preventing peptide aggregation in SPPS.
Experimental Protocols
Protocol 1: Manual Coupling of Pseudoproline Dipeptides
This protocol outlines the manual coupling of a commercially available Fmoc-Xaa-Yaa(ψPro)-OH dipeptide.
-
Resin Preparation: Following the standard Fmoc deprotection of the N-terminus of the growing peptide-resin, wash the resin thoroughly with DMF (3 x 1 min).
-
Activation Mixture Preparation:
-
Coupling Reaction:
-
Immediately add the activation mixture to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.[2]
-
-
Monitoring: Perform a TNBS test to check for the completion of the coupling. If the reaction is incomplete, extend the coupling time or repeat the coupling step with fresh reagents.[2]
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents before proceeding to the next deprotection step.
-
Regeneration: The native serine or threonine residue is regenerated from the pseudoproline during the final TFA cleavage, which is typically complete within 3 hours using standard cleavage cocktails.[2]
Protocol 2: Use of Chaotropic Salts to Disrupt Aggregation
This protocol describes the use of chaotropic salts to disrupt existing aggregates before a difficult coupling step.
-
Resin Preparation: Perform the standard Fmoc deprotection and subsequent DMF washes.
-
Chaotropic Wash:
-
Wash the peptide-resin with a solution of 0.8 M NaClO₄ or LiCl in DMF (2 x 1 min).[4] This step helps to break up existing secondary structures.
-
-
DMF Wash: Thoroughly wash the resin with DMF (3-5 x 1 min) to completely remove the chaotropic salt before proceeding with the coupling reaction. Residual salt can interfere with some coupling reagents.[4]
-
Coupling: Proceed with the standard amino acid coupling protocol. The pre-wash should have improved the accessibility of the N-terminus.
Protocol 3: General Guidelines for Microwave-Assisted SPPS (MW-SPPS)
This protocol provides general steps for using a microwave peptide synthesizer to mitigate aggregation.
-
Programming: Program the synthesizer with the desired peptide sequence. Select a method that utilizes microwave energy for both the deprotection and coupling steps.
-
Deprotection Step: A typical microwave deprotection cycle uses 20% piperidine (B6355638) in DMF and applies microwave power to reach a set temperature (e.g., 75-90°C) for a short duration (e.g., 3 minutes).[4]
-
Coupling Step:
-
The coupling reaction is also performed at an elevated temperature (e.g., 75-90°C) for a short period (e.g., 5-10 minutes) using a suitable coupling reagent.
-
For temperature-sensitive amino acids like His and Cys, it is advisable to perform the coupling at a lower temperature to minimize the risk of racemization.
-
-
Monitoring and Completion: The increased efficiency at higher temperatures often leads to higher completion rates for both deprotection and coupling, reducing the need for double coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 8. jpt.com [jpt.com]
- 9. Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07484J [pubs.rsc.org]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. researchgate.net [researchgate.net]
- 12. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Minimize Racemization of D-Amino Acids During Coupling
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenge of racemization during peptide synthesis, with a specific focus on the coupling of D-amino acids. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to help you maintain the stereochemical integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process where a pure enantiomer (e.g., a D-amino acid) is converted into a mixture of both its D and L forms.[1][2] In peptide synthesis, this leads to the incorporation of the incorrect stereoisomer into the peptide chain, which can significantly alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1][2]
Q2: What are the primary mechanisms of racemization during D-amino acid coupling?
A2: There are two main pathways for racemization during peptide coupling:
-
Oxazolone (Azlactone) Formation: This is the most prevalent mechanism.[1][3] The activated carboxyl group of the N-protected D-amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral center (α-carbon) of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereochemical information. Subsequent reaction with the amine component can produce both the desired D-peptide and the undesired L-diastereomer.[1]
-
Direct Enolization: This pathway involves the direct removal of the α-proton from the activated D-amino acid by a base, forming an achiral enolate intermediate.[1] This enolate can then be protonated from either side, resulting in racemization. This mechanism is less common but can be significant under strongly basic conditions.[1]
Q3: Are D-amino acids more or less prone to racemization than L-amino acids during coupling?
A3: The fundamental chemical principles of racemization apply equally to both D- and L-amino acids. The susceptibility to racemization is primarily determined by the amino acid's side chain, the N-terminal protecting group, and the reaction conditions, rather than its initial stereochemistry. Therefore, D-amino acids are subject to the same risks of racemization as their L-counterparts under identical coupling conditions.
Q4: Which D-amino acids are most susceptible to racemization?
A4: While any chiral amino acid can undergo racemization, some are more prone to it than others.[1][4] D-histidine (D-His) and D-cysteine (D-Cys) are particularly susceptible to racemization.[1][2][4] Other D-amino acids with electron-withdrawing groups in their side chains can also be more vulnerable.[1]
Q5: How does the choice of coupling reagent affect racemization?
A5: The coupling reagent plays a crucial role in the extent of racemization.
-
Carbodiimides (e.g., DCC, DIC): These reagents can lead to significant racemization if used alone.[5][6] Therefore, the addition of racemization-suppressing additives is essential when using carbodiimides.[5][6][7]
-
Onium Salts (e.g., HBTU, HATU, HCTU, COMU): These are generally considered "low-racemization" reagents as they form active esters in situ.[1] However, the choice of additive within their formulation (e.g., HOBt vs. HOAt) significantly impacts their effectiveness in suppressing racemization.[1]
-
Phosphonium (B103445) Salts (e.g., PyBOP, PyAOP): Similar to onium salts, these are effective at minimizing racemization, with PyAOP often showing better results due to the formation of more reactive -OAt active esters.[5]
Troubleshooting Guide
Issue: High levels of L-isomers detected in the final peptide after coupling a D-amino acid.
This is a common problem that can often be traced back to the coupling conditions. Follow these steps to troubleshoot and mitigate the issue.
Step 1: Evaluate Your Coupling Reagent and Additives
The choice of coupling reagent and the use of racemization-suppressing additives are critical.
-
Recommendation: If you are using a carbodiimide (B86325) reagent like DIC without an additive, it is highly recommended to include one. For onium or phosphonium salt reagents, consider switching to one that incorporates a more effective additive.
Table 1: Comparison of Additives for Suppressing Racemization
| Additive | Relative Effectiveness in Suppressing Racemization | Key Considerations |
| HOBt (1-Hydroxybenzotriazole) | Moderate | Least active among common additives, can lead to more racemic side reactions.[7] |
| HOAt (1-Hydroxy-7-azabenzotriazole) | High | More active than HOBt with fewer racemic side reactions.[7] |
| 6-Cl-HOBt (6-Chloro-1-hydroxybenzotriazole) | High | Similar in effectiveness to HOAt.[4] |
| OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) | Very High | Often superior to HOBt and comparable or better than HOAt in suppressing racemization.[7][8] Lacks the explosive potential of benzotriazoles.[8] |
| Oxyma-B (1,3-Dimethylvilinic acid) | Very High | Has shown excellent results in inhibiting racemization, even for sensitive amino acids like Ser, Cys, and His.[7] |
Step 2: Assess the Base Used in the Coupling Reaction
The presence of a base, often required for onium salt reagents, can promote racemization by facilitating the abstraction of the alpha-proton.[1][5]
-
Impact on Racemization: The strength and steric hindrance of the base are important factors. Stronger, less sterically hindered bases can increase the rate of racemization.[1][7]
-
Recommendation: If you are observing high levels of racemization, especially with sensitive D-amino acids, consider switching from a stronger base like N,N-Diisopropylethylamine (DIPEA) to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[1][5][7]
Table 2: Influence of Base on Racemization
| Base | pKa | Steric Hindrance | Tendency for Racemization |
| Triethylamine (TEA) | ~10.75 | Low | High |
| DIPEA (N,N-Diisopropylethylamine) | ~10.1 | High | Moderate to High[7] |
| NMM (N-Methylmorpholine) | 7.38 | Moderate | Low to Moderate[7] |
| 2,4,6-Collidine (TMP) | 7.43 | High | Low[7] |
Step 3: Optimize Reaction Temperature and Time
-
Temperature: Higher temperatures can accelerate the rate of racemization.[2]
-
Time: Prolonged exposure to coupling conditions can increase the opportunity for racemization.
-
Solution: Monitor the reaction closely and stop it as soon as it is complete. A Kaiser test can be used to check for the completion of the coupling reaction.[2]
-
Step 4: Consider the Solvent
The polarity of the solvent can influence the rate of racemization, with more polar solvents potentially favoring this side reaction.[1][2]
-
Recommendation: While N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are common solvents, consider exploring less polar alternatives for particularly problematic couplings, keeping in mind the solubility of your reagents.[2]
Step 5: Special Considerations for Sensitive D-Amino Acids
-
D-Histidine (D-His): Protecting the imidazole (B134444) nitrogen can help reduce racemization.[4]
-
D-Cysteine (D-Cys): The use of a hindered base like collidine can be beneficial.[1] For segment coupling, the addition of copper(II) chloride (CuCl₂) has been shown to suppress racemization.[1][4]
Experimental Protocols
Protocol 1: Determination of Racemization by Chiral HPLC Analysis of Dipeptides
This method directly analyzes the diastereomeric peptides formed during a coupling reaction without requiring hydrolysis.
Objective: To quantify the amount of an L-D dipeptide formed during the coupling of a D-amino acid to an L-amino acid.
Materials:
-
Crude dipeptide sample from the coupling reaction.
-
Chiral HPLC column (e.g., amylose-based or cellulose-based).
-
HPLC grade solvents (e.g., hexane (B92381), isopropanol (B130326), ethanol).
-
Standards of the pure D-D and L-D dipeptides (if available).
Procedure:
-
Sample Preparation: Dissolve the crude dipeptide in the mobile phase.
-
HPLC Analysis:
-
Column: Chiral stationary phase.
-
Mobile Phase: A typical mobile phase would be a mixture of hexane and an alcohol like isopropanol or ethanol. The exact ratio will need to be optimized for the specific dipeptide.
-
Flow Rate: 1 mL/min is a common starting point.
-
Detection: UV detection at a wavelength where the peptide has good absorbance (e.g., 220 nm).
-
-
Method Development:
-
If pure diastereomeric standards are available, inject them to determine their retention times.
-
If standards are not available, a baseline separation of the two diastereomers in the crude mixture needs to be achieved by optimizing the mobile phase composition.
-
-
Data Analysis:
-
Integrate the peak areas of the D-D (desired) and L-D (racemized) diastereomers.
-
Calculate the percentage of racemization using the following formula: % Racemization = [Area(L-D) / (Area(D-D) + Area(L-D))] * 100
-
Visualizations
Caption: The two primary pathways for racemization during peptide coupling.
Caption: A logical workflow for troubleshooting high racemization levels.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
Troubleshooting incomplete Fmoc deprotection in solid-phase synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during solid-phase peptide synthesis (SPPS), with a focus on incomplete Fmoc deprotection.
Troubleshooting Guide: Incomplete Fmoc Deprotection
Issue: HPLC analysis of the crude peptide reveals significant deletion sequences, or the Kaiser test is negative (yellow/no color change) after the deprotection step. These are classic symptoms of incomplete removal of the N-terminal Fmoc protecting group.
Immediate Steps:
-
Verify Reagents: Ensure that the deprotection solution, typically 20% piperidine (B6355638) in DMF, is fresh. Degraded piperidine can lead to reduced deprotection efficiency.[1]
-
Review Synthesis Protocol: Double-check the protocol to confirm that the correct deprotection times and reagent volumes were used for each cycle.[1]
-
Confirm Resin Swelling: Inadequate swelling of the resin can hinder the diffusion of the deprotection reagent. Ensure the resin is fully swelled before deprotection.[1][2]
If these initial checks do not resolve the issue, the problem may be related to the specific peptide sequence. "Difficult" sequences, such as those containing sterically hindered amino acids or those prone to aggregation, often require optimized deprotection protocols.[1][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete Fmoc deprotection?
Incomplete Fmoc deprotection can stem from several factors related to the peptide sequence, reagents, and reaction conditions:
-
Peptide Sequence and Structure:
-
Sterically Hindered Amino Acids: Amino acids with bulky side chains (e.g., Val, Ile, Thr) or bulky side-chain protecting groups can physically block the piperidine from accessing the Fmoc group.[2] α,α-disubstituted amino acids like Aminoisobutyric acid (Aib) are also known to be challenging.[2]
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures like β-sheets, particularly in homo-oligopeptides (e.g., poly-leucine or poly-alanine).[2][3] This aggregation can make the peptide resin less permeable to solvents and reagents.[2]
-
-
Suboptimal Reagents or Protocols:
-
Physical Factors:
Q2: How can I detect incomplete Fmoc deprotection?
Several methods are available to monitor the completeness of the Fmoc deprotection step:
-
Qualitative Colorimetric Tests (Kaiser Test): The ninhydrin (B49086) (Kaiser) test is a rapid, qualitative method to detect free primary amines on the resin. A positive result (blue beads/solution) indicates successful deprotection, while a negative result (yellow or no color change) suggests the Fmoc group is still present.[1][2] Note that this test does not work for N-terminal proline, which gives a reddish-brown color.[1]
-
UV-Vis Spectrophotometry: The removal of the Fmoc group by piperidine releases dibenzofulvene (DBF), which forms an adduct with piperidine. This adduct has a characteristic UV absorbance around 301-312 nm.[1][2] By collecting the filtrate after deprotection, you can quantitatively monitor the progress of the reaction. A lack of or reduced absorbance can indicate a problem.[2]
Q3: What are the consequences of incomplete Fmoc removal?
Incomplete Fmoc deprotection has significant negative consequences for your peptide synthesis:
-
Deletion Sequences: If the Fmoc group is not removed, the subsequent amino acid cannot be coupled to the growing peptide chain. This results in peptides that are missing one or more amino acids.[1][2]
-
Fmoc-Adducts: The unremoved Fmoc group will remain on the N-terminus of the peptide throughout the synthesis and cleavage, leading to a significant impurity in the final crude product that can be difficult to remove during purification.[2]
Q4: What protocol modifications can I make to overcome incomplete deprotection?
For "difficult" sequences, several protocol modifications can be implemented to improve deprotection efficiency.
| Strategy | Description | Considerations |
| Double Deprotection | Repeat the deprotection step with a fresh solution of 20% piperidine in DMF. | A common and effective method for many difficult sequences.[2] |
| Increased Reaction Time | Extend the deprotection time (e.g., from 10-20 minutes to 30-60 minutes). | Can be effective, but longer exposure to piperidine may increase the risk of side reactions for sensitive residues. |
| Increased Temperature | Gently warm the reaction vessel. | Use with caution, as elevated temperatures can increase the risk of racemization and other side reactions.[2] |
| Use of a Stronger Base | Add 1-2% of a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution.[4] | DBU is very effective but is a very strong base and can promote side reactions like aspartimide formation. It should be used judiciously.[4] |
Experimental Protocols
Standard Manual Fmoc Deprotection Protocol
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[2][5]
-
Initial Wash: Wash the peptide-resin thoroughly with DMF (3 times) to remove residual reagents from the previous step.[1]
-
Deprotection: Add the deprotection solution (e.g., 20% piperidine in DMF) to the resin, ensuring it is fully submerged.[1]
-
Agitation: Gently agitate the mixture at room temperature for 10-20 minutes.[1][2]
-
Drain: Remove the deprotection solution by filtration.[1]
-
Second Deprotection (Recommended): For difficult sequences, a second deprotection with fresh reagent for 5-10 minutes is often performed to ensure complete removal.[1]
-
Final Wash: Wash the resin thoroughly with DMF (at least 5-7 times) to completely remove the deprotection reagent and the DBF-piperidine adduct.[1][2]
Kaiser (Ninhydrin) Test Protocol
This test confirms the presence of free primary amines after deprotection.[1]
Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.
Procedure:
-
Sample Collection: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.[1]
-
Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.[1]
-
Heat: Heat the test tube at 100°C for 5 minutes.[1]
-
Observe Color:
Visual Guides
Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.
Caption: A decision tree for selecting an appropriate Fmoc deprotection strategy.
References
Technical Support Center: Troubleshooting Poor Solubility of Protected Peptides on Resin
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the common challenge of poor solubility of protected peptides on the resin during solid-phase peptide synthesis (SPPS). Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve these issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor solubility of protected peptides on the resin?
A1: The primary cause of poor solubility is on-resin aggregation of the growing peptide chains.[1][2] This aggregation is driven by the formation of intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets.[1][3] "Difficult sequences," which are prone to aggregation, often contain a high number of hydrophobic or β-branched amino acids such as Valine, Isoleucine, Leucine, and Phenylalanine.[1][4] The aggregation can lead to incomplete reactions, including both the coupling and deprotection steps, resulting in deletion sequences and a low yield of the desired peptide.[3]
Q2: What are the initial signs of on-resin peptide aggregation during Solid-Phase Peptide Synthesis (SPPS)?
A2: During SPPS, several indicators may suggest that your peptide is aggregating on the resin:
-
Poor resin swelling: The resin beads may appear clumped together and fail to swell adequately in the synthesis solvents.[3][5]
-
Slow or incomplete Fmoc deprotection: The piperidine (B6355638) solution may take longer than usual to remove the Fmoc protecting group.[5]
-
Incomplete coupling reactions: Standard coupling reagents may fail to drive the acylation reaction to completion, resulting in deletion sequences.[5][6]
-
False negatives in colorimetric tests: Tests like the Kaiser or TNBS test, used to detect free amines, may give a false negative result if the aggregated peptide chains sterically hinder access to the N-terminus.[5]
Q3: How can I predict if my peptide sequence is likely to be "difficult" and aggregate on the resin?
A3: While it is challenging to predict aggregation with certainty from the sequence alone, some characteristics increase the likelihood.[3] Sequences with a high content of hydrophobic residues (over 40%) are more prone to aggregation.[4] Additionally, long, continuous stretches of β-branched amino acids like Isoleucine (I), Valine (V), and Threonine (T) can be problematic.[4] Peptides are less likely to aggregate before the fifth or sixth residue and after the twenty-first residue.[3]
Troubleshooting Guides
Below are detailed troubleshooting strategies for various issues related to poor peptide solubility on the resin.
Issue 1: Poor resin swelling and clumping observed during synthesis.
This is a direct visual indication of peptide aggregation.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor resin swelling.
Recommended Solutions & Protocols:
-
Chaotropic Salt Wash: To disrupt existing aggregates, wash the resin with a solution of a chaotropic salt.[7][8]
-
Protocol 1: Chaotropic Salt Wash
-
Drain the synthesis solvent from the reaction vessel.
-
Add a solution of 0.8 M NaClO₄ or 4 M KSCN in DMF to the resin.[7]
-
Agitate the resin for 15-30 minutes.
-
Drain the chaotropic salt solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of the salt before proceeding with the next coupling or deprotection step.[7]
-
-
-
Solvent Modification: Switch to more polar aprotic solvents or a "magic mixture" to improve solvation of the peptide-resin complex.[2][7]
-
"Magic Mixture" for Acylation: A mixture of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene (B1197577) carbonate at 55 °C.[7]
-
"Magic Mixture" for Fmoc-cleavage: 20% piperidine in DCM/DMF/NMP (1:1:1) with 1% Triton X-100.[7]
-
-
Resin Selection: For future syntheses of the same or similar peptides, consider using a resin with better swelling properties, such as a polyethylene (B3416737) glycol (PEG)-based resin.[7][8] Using a low-loading resin can also help by increasing the distance between peptide chains, thereby reducing intermolecular aggregation.[8]
Issue 2: Incomplete coupling reactions (positive Kaiser or TNBS test after prolonged coupling).
This indicates that the N-terminus of the growing peptide chain is inaccessible due to aggregation.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete coupling.
Recommended Solutions & Protocols:
-
Stronger Coupling Reagents: Switch to a more efficient uronium or phosphonium (B103445) salt-based coupling reagent like HATU or HCTU.[7][8]
-
Elevated Temperature: Performing the coupling at a higher temperature can disrupt secondary structures and improve reaction kinetics.[3][9]
-
Conventional Heating: Increase the temperature of the reaction vessel to 40-60°C.[10]
-
Microwave-Assisted SPPS: Microwave heating can significantly accelerate coupling and deprotection steps, often leading to higher purity for difficult sequences.[11][12][13] A typical microwave-assisted coupling can be completed in 5 minutes.[12]
-
-
Backbone Protection (Proactive Strategy): For a resynthesis, incorporate backbone-protecting groups at strategic locations to disrupt hydrogen bonding.
-
Pseudoproline Dipeptides: Introduce a pseudoproline dipeptide at Ser or Thr residues. This can disrupt secondary structure formation for up to six subsequent residues.[3][7]
-
Protocol 2: Manual Coupling of a Pseudoproline Dipeptide
-
Dissolve the pseudoproline dipeptide derivative (3 eq.) and HOBt (3 eq.) in a minimum volume of DMF/DCM (2:1).
-
Add DIPCDI (3 eq.) and mix thoroughly.
-
Allow the mixture to activate for 10 minutes.
-
Add the activated solution to the Fmoc-deprotected peptide resin and agitate for 1-2 hours.
-
Check for completion of the coupling using the TNBS test. If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.
-
-
-
Hmb/Dmb-Protected Amino Acids: Incorporate a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acid every 5-8 residues.[7][14]
-
Table 1: Comparison of Strategies to Overcome Incomplete Coupling
| Strategy | Principle | Advantages | Disadvantages |
| Stronger Coupling Reagents (e.g., HATU) | Increased activation speed and efficiency.[8] | Generally effective, readily available. | Higher cost, potential for racemization with sensitive amino acids. |
| Elevated Temperature / Microwave | Disrupts secondary structures, increases reaction kinetics.[3][13] | Very effective for "difficult sequences", significantly reduces synthesis time.[11][12] | Requires specialized equipment (microwave synthesizer), potential for side reactions (e.g., racemization of Cys and His) at very high temperatures.[15][16] |
| Backbone Protection (e.g., Pseudoprolines) | Introduces a "kink" in the peptide backbone, preventing β-sheet formation.[2][3] | Highly effective, can have long-range effects.[7] | Only applicable at specific residues (Ser, Thr, Cys), requires specialized dipeptide building blocks. |
Issue 3: Low yield and purity of the final peptide after cleavage.
This is often a cumulative result of incomplete reactions throughout the synthesis due to aggregation.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low final yield and purity.
Recommended Solutions & Protocols:
-
Combined Synthesis Strategy: For a resynthesis, a combination of the strategies mentioned above is often the most effective approach. This could include using a PEG-based resin, a strong coupling reagent like HATU, elevated temperatures, and the incorporation of pseudoproline dipeptides.
-
"Helping Hands" Solubilizing Tags: For particularly difficult peptides, especially long ones intended for native chemical ligation, a temporary solubilizing tag can be attached to the peptide chain.[17]
-
Protocol 3: Attaching a Solubilizing Poly-Arg Tag (Conceptual Overview)
-
Synthesize the peptide on the resin.
-
Prior to cleavage, a linker (e.g., Fmoc-Ddae-OH) is attached to a Lys side chain.[17]
-
A highly soluble peptide sequence, such as a poly-arginine tail, is synthesized on this linker.[17]
-
The entire construct (peptide + solubilizing tag) is cleaved from the resin and purified.
-
The solubilizing tag is removed under mild conditions after purification or ligation.[17]
-
-
-
Optimized Purification: The poor solubility of the protected peptide on the resin can translate to poor solubility of the crude peptide after cleavage.
-
Use a solvent system for HPLC that effectively solubilizes the peptide, which may require the addition of organic solvents like acetonitrile (B52724) (ACN) and a small amount of trifluoroacetic acid (TFA).[8]
-
For extremely hydrophobic peptides, dissolving the crude product in a small amount of a strong organic solvent like DMF or DMSO before diluting it into the HPLC loading buffer may be necessary.[18]
-
Table 2: Summary of Solvents and Additives for SPPS
| Solvent/Additive | Application | Concentration/Composition | Reference |
| N-Methyl-2-pyrrolidone (NMP) | Standard solvent for coupling and deprotection, better solvating properties than DMF. | - | [7][19] |
| Dimethyl sulfoxide (B87167) (DMSO) | Used as a co-solvent to disrupt aggregation. | 25% in DMF | [7] |
| "Magic Mixture" | For acylation and deprotection of highly aggregating sequences. | DCM/DMF/NMP (1:1:1) + 1% Triton X-100 + 2 M ethylene carbonate | [7] |
| Lithium Chloride (LiCl) | Chaotropic salt to disrupt hydrogen bonds. | 0.8 M in DMF | [7] |
| Potassium Thiocyanate (KSCN) | Chaotropic salt to disrupt hydrogen bonds. | 4 M in DMF | [7] |
This technical support guide provides a starting point for troubleshooting poor peptide solubility on the resin. The optimal solution will often depend on the specific peptide sequence and the available laboratory resources. For particularly challenging syntheses, a systematic approach combining several of the strategies outlined above is recommended.
References
- 1. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Peptide Design Tips for Solubility, Stability and Scale Up | Blog | Biosynth [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. csbio.com [csbio.com]
- 10. WO2018057470A1 - Rapid peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 11. Microwave-assisted solid-phase peptide synthesis using the biotage Syro Wave™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. peptide.com [peptide.com]
Identifying and minimizing deletion sequences in peptide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing deletion sequences during peptide synthesis.
Frequently Asked questions
Q1: What are deletion sequences and what causes them in peptide synthesis?
Deletion sequences are impurities in a synthetic peptide where one or more amino acid residues are missing from the target sequence.[1] These impurities arise from incomplete reactions during solid-phase peptide synthesis (SPPS). The primary causes are inefficient deprotection of the N-terminal protecting group (e.g., Fmoc) or incomplete coupling of the next amino acid.[2] Factors contributing to these failures include steric hindrance from bulky amino acids, peptide aggregation on the resin, and the formation of stable secondary structures that block reactive sites.[3][4]
Q2: How can I detect the presence of deletion sequences in my crude peptide product?
The most common methods for detecting deletion sequences are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6] In an RP-HPLC chromatogram, a pure peptide will show a single sharp peak, while impurities like deletion sequences will appear as additional, often closely eluting, peaks.[6] LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the mass detection of mass spectrometry, allowing for the identification of peptides based on their mass-to-charge ratio.[5][7] This enables the confirmation of the desired product's molecular weight and the identification of impurities with lower masses, which may correspond to deletion sequences.
Q3: What is the Kaiser test and how can it help in preventing deletion sequences?
The Kaiser test, or ninhydrin (B49086) test, is a qualitative colorimetric assay used to detect the presence of free primary amines on the peptide-resin during SPPS.[3][8] A positive result (typically a blue or purple color) after a coupling step indicates that there are unreacted amino groups, signifying an incomplete coupling reaction.[8][9] By performing the Kaiser test after each coupling step, you can identify and address incomplete couplings in real-time, for instance, by performing a second coupling, thereby preventing the formation of deletion sequences.[9] It is important to note that the Kaiser test does not work for N-substituted amino acids like proline.[3]
Q4: What are "difficult sequences" and how do they contribute to the formation of deletion sequences?
"Difficult sequences" are peptide sequences that are prone to problems during SPPS, often due to the physical properties of the growing peptide chain.[10] These sequences may contain hydrophobic residues that lead to inter- or intramolecular aggregation, or they may form stable secondary structures on the resin.[4][10] This aggregation can physically block access to the reactive N-terminus of the peptide, leading to incomplete deprotection and coupling reactions, which are the direct causes of deletion sequences.[4][11]
Q5: Can the choice of resin and coupling reagents impact the formation of deletion sequences?
Yes, the choice of both the solid support (resin) and the coupling reagents can significantly influence the efficiency of peptide synthesis and thus the formation of deletion sequences. The properties of the resin, such as its composition and degree of cross-linking, can affect the swelling and solvation of the growing peptide chain.[12] Using a resin that is incompatible with the peptide sequence can promote aggregation.[4] Similarly, the reactivity of the coupling reagent is crucial, especially for sterically hindered amino acids.[3][13] Using a more powerful coupling reagent, such as HBTU or HATU, can help to drive the reaction to completion and minimize incomplete couplings.[3][8]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and minimizing deletion sequences.
Problem: Identification of deletion sequences in the final product.
Step 1: Analysis of the Crude Product
The first step is to confirm the presence and quantity of deletion sequences.
-
Action: Analyze the crude peptide using RP-HPLC and LC-MS.[5][14]
-
Expected Outcome: The chromatogram will show the main product peak and smaller peaks corresponding to impurities. The mass spectrometer will confirm the molecular weights, allowing for the identification of deletion sequences (mass of target peptide minus the mass of the missing amino acid).[7]
Step 2: In-process Monitoring during Re-synthesis
To prevent deletion sequences in a subsequent synthesis, it's crucial to monitor the completeness of each reaction step.
-
Action: After each coupling step, take a small sample of the resin beads and perform a Kaiser test.[3][8]
-
Interpretation:
Step 3: Optimization of Coupling and Deprotection
If incomplete reactions are detected, several strategies can be employed to improve efficiency.
| Strategy | Description |
| Double Coupling | After a positive Kaiser test, repeat the coupling step with a fresh solution of the amino acid and coupling reagents. This is often the most straightforward way to drive the reaction to completion.[9][15] |
| Capping | If double coupling is unsuccessful or not desired, the unreacted amines can be permanently blocked by acetylation using acetic anhydride. This prevents the formation of a deletion sequence, resulting in a truncated peptide that is easier to purify from the final product.[1][9] |
| Optimize Coupling Reagents | For difficult couplings, especially with sterically hindered amino acids like Arginine, switch to a more powerful coupling reagent such as HATU or COMU®.[3][8] |
| Increase Reagent Concentration | Increasing the concentration of the amino acid and coupling reagents can increase the reaction rate.[15] |
| Extend Reaction Time & Increase Temperature | Allowing the coupling reaction to proceed for a longer duration (e.g., 4-24 hours) or gently increasing the temperature (e.g., to 30-50°C) can improve coupling efficiency. However, be cautious as increased temperature can also lead to side reactions like racemization.[8] |
| Optimize Solvents | Ensure the use of high-purity, anhydrous solvents like DMF or NMP. In cases of peptide aggregation, consider using a solvent mixture (e.g., DMF/DMSO) or adding a chaotropic salt like LiCl.[4][8] |
| Microwave-Assisted Synthesis | The use of microwave irradiation can accelerate reaction kinetics and help to disrupt aggregation.[4][16] |
Experimental Protocols
Protocol 1: Kaiser Test for Monitoring Coupling Completeness
Materials:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol (B47542) in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 100 mL pyridine.
-
Resin sample (a few beads).
-
Heating block or heat gun.
Procedure:
-
Place a few resin beads in a small glass test tube.
-
Add 2-3 drops of each solution (A, B, and C) to the test tube.
-
Heat the tube at 100-120°C for 3-5 minutes.[9]
-
Observation:
Protocol 2: Double Coupling Procedure
-
After the initial coupling reaction and a positive Kaiser test, thoroughly wash the resin with DMF.[8]
-
Prepare a fresh solution of the protected amino acid and coupling reagents in DMF, identical to the initial coupling solution.[9]
-
Add the fresh coupling solution to the resin.
-
Allow the second coupling reaction to proceed for the same duration as the first, or longer if necessary.
-
Wash the resin thoroughly with DMF.
-
Perform another Kaiser test to confirm the completeness of the second coupling.
Visualizations
Caption: Formation of deletion sequences due to incomplete reactions.
Caption: A decision tree for troubleshooting incomplete coupling.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 6. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Analytical methods and Quality Control for peptide products [biosynth.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. SPPS Resins Impact the PNA-Syntheses' Improvement [medsci.org]
- 13. bachem.com [bachem.com]
- 14. ijsra.net [ijsra.net]
- 15. biotage.com [biotage.com]
- 16. blog.mblintl.com [blog.mblintl.com]
Technical Support Center: Side Reactions Associated with Gly-Gly Sequences and Diketopiperazine Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning side reactions involving Gly-Gly and other susceptible sequences, with a primary focus on diketopiperazine (DKP) formation.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation and why is it a concern in peptide synthesis?
A1: Diketopiperazine (DKP) formation is an intramolecular side reaction that results in the cyclization of the first two N-terminal amino acids of a peptide chain to form a stable six-membered ring.[1][2] This leads to the cleavage of the desired peptide, resulting in a truncated peptide and the DKP byproduct.[2] This side reaction is a significant concern as it reduces the overall yield of the target peptide and introduces impurities that can be challenging to remove during purification.[2]
Q2: What is the primary mechanism of DKP formation?
A2: The primary mechanism involves a nucleophilic attack by the N-terminal amine of a dipeptide unit on the carbonyl group of the amide bond between the second and third amino acid residues.[2][3][4] This intramolecular aminolysis leads to the formation of a cyclic dipeptide (DKP) and the cleavage of the peptide from the solid support or the rest of the peptide chain.[3][4]
Q3: Which amino acid sequences are most susceptible to DKP formation?
A3: Sequences with a secondary amino acid, such as proline, in the second position from the N-terminus are highly susceptible to DKP formation.[2][4][5] The unique cyclic structure of proline can facilitate the necessary cis-amide bond conformation for cyclization.[2] Additionally, dipeptides with sterically unhindered amino acids like glycine (B1666218) are also prone to this side reaction.[4][5] Combinations like Gly-Pro, Pro-Gly, Val-Pro, and Pro-Pro are known to be particularly problematic.[4][5]
Q4: What experimental factors promote DKP formation?
A4: Several factors can promote DKP formation, including:
-
Peptide Sequence: As mentioned, sequences with proline or glycine at the N-terminus are particularly susceptible.[4][5][6]
-
Deprotection Conditions: The basic conditions required for the removal of the Fmoc protecting group, typically using piperidine (B6355638), can catalyze DKP formation.[1][5]
-
Resin Type: The choice of solid support plays a role. For instance, Wang resin, which links the peptide via an ester bond, is more prone to DKP formation and subsequent cleavage of the dipeptide from the support.[5]
-
Temperature: Elevated temperatures during coupling or deprotection steps can increase the rate of DKP formation.[5]
-
Solvent: The choice of solvent can impact the stability of the peptide-resin linkage and the rate of cyclization.[7][8][9] For example, Fmoc deprotection can proceed in solvents like DMF, DMSO, NMP, and ACN even without piperidine.[9]
-
pH: The rate of DKP formation is significantly dependent on pH, with the unprotonated N-terminal amino group being more reactive.[10]
Troubleshooting Guide
Problem: I am observing a significant amount of a low molecular weight byproduct and a lower than expected yield of my target peptide.
-
Possible Cause: This is a classic indicator of diketopiperazine (DKP) formation, where the N-terminal dipeptide is cleaved from the resin, resulting in a truncated main product and the DKP byproduct.[5]
-
Troubleshooting Steps:
-
Confirm DKP Formation:
-
Action: Analyze the crude product using LC-MS.[10]
-
Expected Result: You should observe a peak corresponding to the molecular weight of the cyclic dipeptide formed from the first two amino acids of your sequence. You will also see a peak for your target peptide that is missing the first two amino acids.
-
-
Review Your Peptide Sequence:
-
Optimize Fmoc-Deprotection Conditions:
-
Action: The standard 20% piperidine in DMF can be aggressive. Consider switching to a milder deprotection cocktail. A solution of 2% DBU and 5% piperazine (B1678402) in NMP has been shown to significantly reduce DKP formation.[1]
-
Rationale: This alternative cocktail is effective at removing the Fmoc group while minimizing the basic conditions that catalyze DKP formation.[1]
-
-
Change the Solid-Phase Resin:
-
Modify the Synthesis Strategy:
-
Action: Instead of coupling single amino acids, synthesize the susceptible N-terminal dipeptide separately and then couple it as a single unit to the growing peptide chain.[2]
-
Rationale: This "dipeptide coupling" strategy bypasses the formation of the reactive dipeptidyl-resin intermediate that is prone to cyclization.[2]
-
-
Quantitative Data Summary
The following tables summarize quantitative data on the impact of different conditions on DKP formation.
Table 1: Effect of Fmoc-Deprotection Cocktail on DKP Formation
| Deprotection Cocktail | DKP Formation (%) | Reference |
| 20% Piperidine/DMF | 13.8 | [1] |
| 5% Piperidine/DMF | 12.2 | [1] |
| 5% Piperazine/DMF | < 4 | [1] |
| 2% DBU, 5% Piperazine/NMP | Significantly Reduced | [1] |
Table 2: Dissociation Half-lives of Xaa¹-Pro²-Gly₄-Lys⁷ Peptides at 75°C
| N-terminal Amino Acid (Xaa) | Dissociation Half-life (min) | Reference |
| Glycine (Gly) | 276 | [3] |
| Valine (Val) | 127 | [3] |
Note: Slower dissociation rates (longer half-lives) indicate greater stability against DKP formation. Peptides with nonpolar N-terminal residues tend to be more stable.[3][6]
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Prone to DKP Formation (Example: Gly-Gly-Peptide on Wang Resin)
-
Resin Preparation: Swell Wang resin in dichloromethane (B109758) (DCM), followed by washing with dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple Fmoc-Gly-OH to the resin using a standard coupling reagent like DIC/HOBt in DMF.
-
Fmoc Deprotection (Standard): Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15-20 minutes.
-
Second Amino Acid Coupling: Couple the next Fmoc-Gly-OH using a coupling reagent.
-
Cleavage and Analysis: Cleave a small sample of the resin-bound dipeptide and analyze by HPLC and LC-MS to quantify DKP formation.
Protocol 2: Optimized Fmoc-SPPS to Minimize DKP Formation
-
Resin Selection: Use 2-chlorotrityl chloride (2-CTC) resin.
-
First Amino Acid Coupling: Couple the first Fmoc-amino acid according to standard protocols for 2-CTC resin.
-
Fmoc Deprotection (Optimized):
-
Immediate Next Coupling: Proceed immediately with the coupling of the next amino acid after the deprotection and washing steps to minimize the time the free N-terminus is exposed.
-
Cleavage and Analysis: Cleave the peptide from the resin and analyze by HPLC and LC-MS to confirm the reduction in DKP byproduct.
Visualizations
Caption: Mechanism of diketopiperazine (DKP) formation.
Caption: Troubleshooting workflow for DKP formation.
Caption: Experimental workflow for synthesis and analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solvent effects on diketopiperazine formation from N-terminal peptide residues - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Impact of raw material purity on final peptide quality
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the impact of raw material purity on the quality of the final peptide product.
Troubleshooting Guides
Issue: Low Yield or Purity of the Final Peptide
Low yield and purity are common issues in peptide synthesis, often stemming from impure raw materials. This guide will help you troubleshoot potential sources of contamination and improve the quality of your final product.
Question: My final peptide product has low purity as determined by HPLC analysis. What could be the cause?
Answer:
Low purity in the final peptide product can be attributed to several factors related to the purity of your raw materials. Here are some common culprits and how to address them:
-
Amino Acid Impurities: The presence of impurities in amino acid raw materials is a primary cause of low-purity peptides.[1][2] These impurities can include:
-
Deletion Sequences: Resulting from incomplete coupling reactions, often due to poor quality amino acids or reagents.[3][4]
-
Truncation Sequences: Similar to deletion sequences, these can occur when the synthesis process is prematurely terminated.[3]
-
Insertion Sequences: If excess reactants are not completely washed away after a coupling reaction, additional amino acids may be inserted into the target peptide sequence.[4]
-
Diastereomers: Racemization of amino acids during synthesis can lead to the incorporation of D-amino acids instead of the desired L-amino acids, affecting the peptide's biological activity.[4]
-
Protecting Group-Related Impurities: Incomplete removal of protecting groups from amino acids can lead to their incorporation into the peptide chain, resulting in a modified and impure product.[5][6][7][8][9]
-
-
Solvent and Reagent Impurities: The purity of solvents and reagents used in peptide synthesis is also critical.[10][11]
-
Solvents: Impurities in solvents like N,N-dimethylformamide (DMF) can lead to side reactions and the formation of byproducts.[1][12][13][14][15][16] Using high-purity, peptide-synthesis-grade solvents is essential.
-
Coupling Reagents: The quality of coupling reagents directly impacts the efficiency of peptide bond formation.[17][18][19] Low-purity or degraded reagents can lead to incomplete coupling and the formation of deletion sequences.
-
Deprotection Reagents: Incomplete deprotection due to degraded reagents can result in the peptide chain not being fully elongated.[20]
-
Troubleshooting Steps:
-
Analyze Raw Materials: Before beginning synthesis, analyze your amino acids, resins, and reagents for purity using appropriate analytical techniques.
-
Optimize Synthesis Protocol: Ensure your synthesis protocol is optimized for your specific peptide sequence, including reaction times, temperature, and reagent ratios.[21]
-
Monitor Reactions: Use in-process monitoring techniques to check the completeness of coupling and deprotection steps.
-
Purify the Crude Peptide: After synthesis, purify the crude peptide using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) to remove impurities.[3][22]
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in amino acid raw materials?
A1: Common impurities in amino acid raw materials include:
-
Enantiomeric Impurities (D-isomers): The presence of the incorrect amino acid enantiomer can impact the final peptide's structure and function.[11]
-
Related Amino Acid Impurities: Structurally similar amino acids that may be difficult to separate during manufacturing.
-
Unprotected or Incorrectly Protected Amino Acids: These can lead to undesired side reactions during peptide synthesis.[10]
-
Residual Solvents and Heavy Metals: These can be introduced during the manufacturing process of the amino acids.[11]
-
Fmoc-Xaa-Xaa-OH Dipeptide Impurities: These can form during the synthesis of Fmoc-protected amino acids and lead to the insertion of an extra amino acid residue in the peptide chain.[1]
Q2: How do impurities in solvents affect peptide synthesis?
A2: Solvents are used in large quantities during solid-phase peptide synthesis (SPPS) for washing, deprotection, and coupling steps.[16] Impurities in solvents can:
-
React with the Growing Peptide Chain: For example, dimethylamine (B145610) in DMF can cause premature deprotection of the Fmoc group.[1]
-
Introduce Contaminants: Residual solvents from the raw material manufacturing process can be carried over and concentrated in the final product.[10][11]
-
Affect Resin Swelling: The ability of the resin to swell properly is crucial for efficient synthesis, and solvent quality can impact this.[15]
Q3: What analytical methods are used to determine the purity of raw materials and the final peptide?
A3: A variety of analytical methods are used for quality control in peptide manufacturing:[23][24][25][26]
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final peptide.[22][24]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the peptide and identify impurities.[3][25]
-
Amino Acid Analysis (AAA): Determines the amino acid composition of the peptide and can help quantify the net peptide content.[3][22][23]
-
Gas Chromatography (GC): Used to determine the content of residual solvents.[11][23]
-
Karl Fischer Titration: Measures the water content of the raw materials and final product.[23][25]
-
Capillary Electrophoresis: Can be used to assess the enantiomeric purity of amino acids.[26]
Q4: What level of purity is required for peptide raw materials?
A4: The required purity level depends on the intended application of the final peptide. For therapeutic peptides, very high purity is required, often greater than 98%.[3][27][28] For research applications, a lower purity may be acceptable depending on the specific experiment.[3][27] It is crucial to use high-quality raw materials to ensure the successful synthesis of the target peptide.[2][21][29]
Data Presentation
Table 1: Impact of Raw Material Purity on Final Peptide Quality
| Raw Material | Common Impurities | Potential Impact on Final Peptide | Recommended Purity Level |
| Amino Acids | D-isomers, related amino acids, unprotected groups | Incorrect sequence, diastereomers, truncated or extended sequences, reduced biological activity.[1][4][10][11] | >99.5% |
| Solvents (e.g., DMF) | Water, amines, other organic compounds | Side reactions (e.g., premature deprotection), formation of byproducts, incomplete reactions.[1][12][15] | Peptide Synthesis Grade |
| Coupling Reagents | Degradation products, related compounds | Lower coupling efficiency leading to deletion sequences, increased racemization.[17][18][19] | >99.0% |
| Resins | Damaged beads, incorrect loading, residual impurities | Low yield, truncated sequences, difficult purification.[3] | High quality, specified loading |
Experimental Protocols
Protocol 1: Purity Analysis of Final Peptide by RP-HPLC
Objective: To determine the purity of the synthesized peptide.
Methodology:
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid - TFA).
-
HPLC System: Use a reverse-phase HPLC system with a C18 column.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient: Run a linear gradient of Solvent B from 5% to 95% over a specified time (e.g., 30 minutes) to elute the peptide and any impurities.
-
Detection: Monitor the elution profile using a UV detector at 210-220 nm, where the peptide bond absorbs.[23]
-
Data Analysis: Integrate the peak areas of the chromatogram. The purity is calculated as the area of the main peptide peak divided by the total area of all peaks, expressed as a percentage.[23]
Protocol 2: Molecular Weight Confirmation by Mass Spectrometry (MS)
Objective: To confirm the identity of the synthesized peptide by determining its molecular weight.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the purified peptide in a solvent compatible with the mass spectrometer (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Mass Spectrometer: Use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum.
-
Data Analysis: Compare the observed molecular weight with the calculated theoretical molecular weight of the target peptide.
Protocol 3: Amino Acid Analysis (AAA)
Objective: To determine the amino acid composition and quantify the net peptide content.
Methodology:
-
Hydrolysis: Hydrolyze a known amount of the peptide sample in strong acid (e.g., 6N HCl) at an elevated temperature to break it down into its constituent amino acids.[22][23]
-
Derivatization: Derivatize the resulting amino acids to make them detectable.
-
Separation and Quantification: Separate and quantify the derivatized amino acids using chromatography (e.g., ion-exchange chromatography or UPLC) and compare them to known standards.[22][23][25]
-
Data Analysis: The results provide the ratio of each amino acid in the peptide, confirming its composition. The total amount of amino acids measured can be used to calculate the net peptide content of the sample.[22]
Visualizations
References
- 1. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 2. nbinno.com [nbinno.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 5. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 8. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]
- 9. researchgate.net [researchgate.net]
- 10. biopharminternational.com [biopharminternational.com]
- 11. biopharmaspec.com [biopharmaspec.com]
- 12. tandfonline.com [tandfonline.com]
- 13. biotage.com [biotage.com]
- 14. advancedchemtech.com [advancedchemtech.com]
- 15. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. bachem.com [bachem.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. occamdesign.com [occamdesign.com]
- 22. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 23. bachem.com [bachem.com]
- 24. polypeptide.com [polypeptide.com]
- 25. Analytical methods and Quality Control for peptide products [biosynth.com]
- 26. researchgate.net [researchgate.net]
- 27. biocompare.com [biocompare.com]
- 28. researchgate.net [researchgate.net]
- 29. genscript.com [genscript.com]
Validation & Comparative
A Comparative Analysis of Peptides Containing D-Phenylalanine versus L-Phenylalanine: Implications for Biological Activity and Therapeutic Development
For researchers, scientists, and drug development professionals, the stereochemistry of amino acid residues within a peptide sequence is a critical determinant of its biological properties. The substitution of the naturally occurring L-amino acids with their D-enantiomers can profoundly impact a peptide's stability, receptor binding affinity, and overall in vivo efficacy. This guide provides a comprehensive comparison of peptides containing D-phenylalanine (D-Phe) versus L-phenylalanine (L-Phe), supported by experimental data, detailed protocols, and visual representations of relevant biological pathways.
The incorporation of D-amino acids, such as D-Phe, is a widely employed strategy in peptide drug design to overcome the inherent limitations of native peptides, primarily their rapid degradation by proteases.[1] Proteolytic enzymes are stereospecific and preferentially recognize and cleave peptide bonds involving L-amino acids.[1] By introducing D-amino acids, the peptide backbone becomes resistant to this enzymatic degradation, leading to a significantly prolonged plasma half-life and enhanced bioavailability.[2][3]
Beyond improving stability, the stereochemistry of phenylalanine can also modulate the peptide's interaction with its target receptor. The orientation of the phenyl side chain is crucial for receptor binding, and the switch from L-Phe to D-Phe can alter the peptide's conformation, potentially leading to changes in binding affinity and selectivity.[4]
Quantitative Comparison of Biological Activity
The following table summarizes the quantitative data from a study comparing an antitumor peptide, RDP215 (containing L-amino acids), with its diastereomer, 9D-RDP215, which incorporates D-amino acids, including D-Phe. This data highlights the impact of D-amino acid substitution on both the cytotoxic activity and the proteolytic stability of the peptide.
| Parameter | RDP215 (L-amino acids) | 9D-RDP215 (D-amino acids incl. D-Phe) | Reference |
| Antitumor Activity (IC50 in µM) | [2] | ||
| Human Melanoma (A375) | 10.5 ± 1.2 | 8.5 ± 0.9 | [2] |
| Human Glioblastoma (LN-229) | 12.3 ± 1.5 | 9.8 ± 1.1 | [2] |
| Proteolytic Stability (% intact peptide) | [2] | ||
| vs. Proteinase K (1 hour) | ~20% | >95% | [2] |
Experimental Protocols
Competitive Radioligand Binding Assay for Opioid Receptors
This protocol outlines a standard method for determining the binding affinity (Ki) of a peptide for a specific receptor, in this case, opioid receptors.
a. Membrane Preparation:
-
Brain tissue from a suitable animal model (e.g., rat) is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
b. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the membrane preparation, a fixed concentration of a radiolabeled ligand known to bind to the receptor of interest (e.g., [³H]DAMGO for µ-opioid receptor), and varying concentrations of the competitor peptide (the D-Phe or L-Phe containing peptide).
-
Total binding is determined in the absence of any competitor.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand that saturates the receptors.
-
The plate is incubated to allow the binding to reach equilibrium.
c. Filtration and Detection:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
d. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50.
-
The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation, providing a measure of the peptide's binding affinity.[5]
Peptide Stability Assay in Human Serum
This protocol describes a method to assess the stability of a peptide in a physiologically relevant matrix.
a. Incubation:
-
The D-Phe or L-Phe containing peptide is incubated in human serum at a specific concentration (e.g., 100 µg/mL) at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
b. Sample Preparation:
-
At each time point, the enzymatic degradation is stopped by adding a precipitating agent, such as acetonitrile (B52724) (ACN) or trichloroacetic acid (TCA), which denatures and precipitates the serum proteins.[6][7]
-
The samples are centrifuged to pellet the precipitated proteins.
c. HPLC Analysis:
-
The supernatant, containing the remaining intact peptide and any degradation products, is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The amount of intact peptide is quantified by measuring the area of its corresponding peak in the chromatogram.
d. Data Analysis:
-
The percentage of intact peptide remaining at each time point is calculated relative to the amount at time zero.
-
The data is plotted as the percentage of intact peptide versus time, and the half-life (t½) of the peptide in serum is determined from this plot.[6][8]
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate key biological pathways and the experimental workflow for comparing D-Phe and L-Phe containing peptides.
Caption: Experimental workflow for comparing peptides.
References
- 1. Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Gly-D-Phe as an Affinity Ligand for Proteins: A Comparative Guide
The dipeptide Glycyl-D-Phenylalanine (Gly-D-Phe) has emerged as a significant affinity ligand for the purification of specific proteins, most notably thermolysin. Its effectiveness stems from a combination of stereospecific interactions and the ability to be readily immobilized on chromatography resins. This guide provides a comprehensive comparison of Gly-D-Phe with other ligands, supported by experimental data, and outlines detailed protocols for its application in affinity chromatography.
Performance Comparison of Gly-D-Phe with Alternative Ligands
The choice of a ligand is paramount for the successful purification of a target protein via affinity chromatography. A study by Inouye et al. provides a direct comparison of Gly-D-Phe with Gly-L-Leu and D-Phe for the purification of thermolysin. The results highlight the superior performance of Gly-D-Phe in this application.[1]
Binding Affinity and Adsorption Characteristics
The association constant (Ka), a measure of the binding affinity between the ligand and the target protein, is a critical parameter in evaluating the effectiveness of an affinity ligand. Experimental data demonstrates that the association constant of thermolysin to immobilized Gly-D-Phe is significantly higher than that for Gly-L-Leu and D-Phe.[1]
| Ligand | Association Constant (Ka) to Thermolysin (M⁻¹) | Maximum Thermolysin Binding Capacity | Adsorption Ratio at 2mg Thermolysin Load |
| Gly-D-Phe | (3.3 ± 0.8) x 10⁵ | Nearly the same as other ligands | 100% |
| Gly-L-Leu | Approximately 10 times less than Gly-D-Phe | Nearly the same as other ligands | 100% (decreased with increasing load) |
| D-Phe | Approximately 10 times less than Gly-D-Phe | Nearly the same as other ligands | 100% (decreased with increasing load) |
While all three ligands initially showed a 100% adsorption ratio at a low thermolysin load (2mg), the adsorption ratios for Gly-L-Leu and D-Phe progressively decreased as the amount of applied thermolysin increased.[1] In contrast, Gly-D-Phe maintained a high adsorption capacity, indicating its greater suitability for purifying larger quantities of the protein.[1] The maximum thermolysin binding capacities were, however, similar for all the examined resins.[1]
Influence of Spacer Chain Length on Performance
The performance of an affinity ligand can be significantly influenced by the length of the spacer arm that connects it to the chromatography matrix. A longer spacer arm can reduce steric hindrance and improve the accessibility of the ligand to the target protein. A study on Gly-D-Phe affinity gels demonstrated that increasing the spacer chain length enhances the binding affinity for thermolysin.[2]
| Affinity Gel Designation | Spacer Chain Length | Association Constant to Thermolysin | Adsorption Ratio of Thermolysin |
| T2 | 2 carbon atoms | Lowest | Lowest |
| T11 | 11 carbon-and-oxygen atoms | Intermediate | Intermediate |
| T13 | 13 carbon-and-oxygen atoms | Highest | Highest |
The results clearly indicate that the association constants and the adsorption ratios of thermolysin were in the order T13 > T11 > T2.[2] This suggests that a spacer chain of at least 13 carbon-and-oxygen atoms is optimal for improving the performance of Gly-D-Phe affinity gels for thermolysin purification.[2]
Experimental Protocols
The following sections provide a generalized protocol for affinity chromatography using a Gly-D-Phe-immobilized resin, based on common practices in the field.[3][4][5]
Immobilization of Gly-D-Phe onto a Resin
The covalent linkage of the Gly-D-Phe ligand to a solid support, typically an agarose-based resin, is the first critical step.
Caption: Workflow for Gly-D-Phe Immobilization.
Affinity Chromatography Protocol
This protocol outlines the key steps for purifying a target protein using a Gly-D-Phe affinity column. The optimal pH for the adsorption of thermolysin is between 5.0 and 6.0.[1][6]
Caption: General Affinity Chromatography Workflow.
Detailed Steps:
-
Column Equilibration: Equilibrate the Gly-D-Phe-immobilized resin column with a binding buffer (e.g., a buffer at pH 5.5 for thermolysin purification).[1]
-
Sample Application: Apply the crude protein sample onto the column.
-
Washing: Wash the column extensively with the binding buffer to remove all unbound proteins.
-
Elution: Elute the bound target protein by changing the buffer conditions. This can be achieved by altering the pH or increasing the ionic strength.
-
Fraction Collection: Collect the eluted fractions and analyze them for the presence of the target protein.
Conclusion
Gly-D-Phe serves as a highly effective affinity ligand for the purification of specific proteins like thermolysin, outperforming other similar dipeptides in terms of binding affinity.[1] The performance of Gly-D-Phe affinity chromatography can be further optimized by utilizing a longer spacer arm to connect the ligand to the resin.[2] The provided protocols offer a foundational framework for researchers to develop and implement purification strategies for their target proteins using this versatile ligand.
References
- 1. Characterization of Gly-D-Phe, Gly-L-Leu, and D-Phe as affinity ligands to thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improvement in performance of affinity gels containing Gly-D-Phe as a ligand to thermolysin due to increasing the spacer chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. conductscience.com [conductscience.com]
- 4. Affinity Purification of anti-peptide Antibodies: Protocols: Protocols: Pikaard Lab: Indiana University [pikaard.lab.indiana.edu]
- 5. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Analysis of Fmoc-Gly-Gly-D-Phe-OtBu
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data for Fmoc-Gly-Gly-D-Phe-OtBu and its L-isomer. These predictions are based on typical chemical shifts and fragmentation patterns observed for Fmoc-protected amino acids, glycine (B1666218) and phenylalanine residues within peptides, and tert-butyl esters.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | This compound Predicted Chemical Shift (δ, ppm) | Fmoc-Gly-Gly-L-Phe-OtBu Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Fmoc-H (aromatic) | 7.78 | 7.78 | d | 2H |
| Fmoc-H (aromatic) | 7.60 | 7.60 | t | 2H |
| Fmoc-H (aromatic) | 7.41 | 7.41 | t | 2H |
| Fmoc-H (aromatic) | 7.32 | 7.32 | t | 2H |
| Phe-H (aromatic) | 7.25-7.15 | 7.25-7.15 | m | 5H |
| NH (Phe) | ~6.5 | ~6.5 | d | 1H |
| NH (Gly²) | ~6.0 | ~6.0 | t | 1H |
| NH (Gly¹) | ~5.5 | ~5.5 | t | 1H |
| Fmoc-CH | 4.45 | 4.45 | t | 1H |
| Fmoc-CH₂ | 4.25 | 4.25 | d | 2H |
| Phe-αH | ~4.6 | ~4.6 | m | 1H |
| Gly¹-αH₂ | ~3.9 | ~3.9 | d | 2H |
| Gly²-αH₂ | ~3.8 | ~3.8 | d | 2H |
| Phe-βH₂ | ~3.1 (dd), ~2.9 (dd) | ~3.1 (dd), ~2.9 (dd) | m | 2H |
| OtBu-(CH₃)₃ | 1.45 | 1.45 | s | 9H |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | Fmoc-Gly-Gly-D/L-Phe-OtBu Predicted Chemical Shift (δ, ppm) |
| Carbonyls (Phe, Gly¹, Gly²) | 171-173 |
| Fmoc-C=O | ~156 |
| Fmoc-C (aromatic) | 144, 141, 128, 127, 125, 120 |
| Phe-C (aromatic) | 136, 129, 128, 127 |
| OtBu-C (quaternary) | ~82 |
| Fmoc-CH | ~67 |
| Phe-αC | ~54 |
| Fmoc-CH₂ | ~47 |
| Gly¹-αC | ~44 |
| Gly²-αC | ~43 |
| Phe-βC | ~38 |
| OtBu-(CH₃)₃ | ~28 |
Table 3: Predicted Mass Spectrometry Data (ESI-MS)
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 558.27 | Protonated molecular ion |
| [M+Na]⁺ | 580.25 | Sodium adduct |
| [M-OtBu+H]⁺ | 502.21 | Loss of tert-butyl group |
| [M-Fmoc+H]⁺ | 336.18 | Loss of Fmoc group |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified peptide in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -1 to 14 ppm.
-
Use a 90° pulse width.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software. Apply a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the peptide (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water (1:1 v/v).
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.
-
Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Operate the mass spectrometer in positive ion mode.
-
Set the capillary voltage, cone voltage, and other source parameters to optimal values for peptide analysis.
-
Acquire spectra over a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 100-1000).
-
-
Data Analysis: Analyze the resulting spectrum to identify the protonated molecular ion ([M+H]⁺) and other common adducts or fragments.
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of a protected peptide such as this compound.
Caption: Solid-Phase Peptide Synthesis and Analysis Workflow.
A Comparative Guide to Chiral HPLC Methods for Assessing Enantiomeric Purity of D-Amino Acid Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of D-amino acids into peptides is a critical strategy in modern drug design, conferring enhanced metabolic stability and unique conformational properties. Consequently, the rigorous assessment of enantiomeric purity is a non-negotiable aspect of development and quality control for these therapeutic candidates. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose. This guide provides an objective comparison of prevalent chiral HPLC methods, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal strategy for their D-amino acid peptide analyses.
Comparison of Chiral HPLC Methods
The enantiomeric separation of D-amino acid-containing peptides by HPLC can be broadly achieved through two principal approaches: direct and indirect methods. Direct methods employ chiral stationary phases (CSPs) that selectively interact with one enantiomer over the other, leading to their separation. Indirect methods involve the pre-column derivatization of the peptide enantiomers with a chiral reagent to form diastereomers, which can then be separated on a conventional achiral stationary phase.
Direct Methods: Chiral Stationary Phases (CSPs)
Direct methods are often preferred due to their simplicity, as they do not require a derivatization step. The choice of CSP is critical and depends on the specific characteristics of the peptide.
Macrocyclic Glycopeptide CSPs: These CSPs, such as those based on teicoplanin (e.g., Chirobiotic T), are widely used for their broad enantioselectivity. They offer a combination of hydrophobic, polar, and ionic interaction sites, making them versatile for a range of peptides. The D-enantiomer is typically more strongly retained on these phases.[1]
Zwitterionic CSPs: Chiral selectors based on cinchona alkaloids, such as in the CHIRALPAK® ZWIX series, are particularly effective for the separation of zwitterionic molecules like peptides.[2] These columns can operate in various modes, including polar-ionic and reversed-phase, and offer the unique advantage of allowing the reversal of elution order by switching between pseudo-enantiomeric stationary phases (e.g., ZWIX(+) and ZWIX(-)).[2][3]
Crown Ether CSPs: These CSPs are particularly effective for the separation of compounds containing primary amino groups, including N-terminal amino acids and some peptides. The chiral recognition mechanism is based on the formation of inclusion complexes.
Data Presentation: Performance of Direct Chiral HPLC Methods
The following table summarizes the performance of different CSPs for the separation of various D-amino acid-containing peptides.
| Peptide | Chiral Stationary Phase | Mobile Phase | L-Isomer Retention Time (min) | D-Isomer Retention Time (min) | Resolution (Rs) | Reference |
| L-Ala-L-Phe vs. L-Ala-D-Phe | Chirobiotic T | 20% Acetonitrile (B52724) in 0.1% TFA (aq) | 12.5 | 14.2 | 2.1 | N/A |
| L-Val-L-Val vs. L-Val-D-Val | Chirobiotic T | 30% Methanol in 0.1% TFA (aq) | 10.8 | 12.5 | 1.9 | N/A |
| DL-Leu-DL-Tyr | CHIRALPAK ZWIX(+) | MeOH/H2O (98:2 v/v) with 50 mM FA + 25 mM DEA | Not specified | Not specified | Fully Resolved | [2] |
| DL-Leu-DL-Val | CHIRALPAK ZWIX(+) | MeOH/H2O (98:2 v/v) with 50 mM FA + 25 mM DEA | Not specified | Not specified | Fully Resolved | [2] |
| DL-Ala-DL-Leu-Gly | CHIRALPAK ZWIX(+) | MeOH/H2O (98:2 v/v) with 50 mM FA + 25 mM DEA | Not specified | Not specified | Fully Resolved | [2] |
| Gly-DL-Leu-DL-Ala | CHIRALPAK ZWIX(+) | MeOH/H2O (98:2 v/v) with 50 mM FA + 25 mM DEA | Not specified | Not specified | Fully Resolved | [2] |
| DL-Leucine-DL-Tryptophan | AmyCoat-RP | Ammonium (B1175870) acetate (B1210297) (10 mM)-methanol-acetonitrile (50:5:45, v/v) | 6.5 (LL) | 9.0 (DD) | 7.76 (LL/DD) | [4] |
| 12.0 (DL) | 14.3 (LD) | 8.05 (DD/DL), 7.19 (DL/LD) | [4] |
Note: Data for some entries were described as "fully resolved" in the source material without specific numerical values for retention times and resolution. "N/A" indicates that the data is a representative example and not from a specific cited source.
Indirect Methods: Chiral Derivatization
Indirect methods involve a chemical reaction to create diastereomers that are easier to separate on standard achiral columns, such as C18.
Marfey's Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), commonly known as Marfey's reagent, is a widely used chiral derivatizing agent. It reacts with the primary amino groups of peptides to form stable diastereomers that can be readily separated by reversed-phase HPLC. A key advantage is the high sensitivity of detection at 340 nm.
Data Presentation: Performance of Indirect Chiral HPLC Method (Marfey's Reagent)
| Peptide Hydrolysate Amino Acid | Column | Mobile Phase | L-Amino Acid Derivative Retention Time (min) | D-Amino Acid Derivative Retention Time (min) | Resolution (Rs) | Reference |
| Alanine | C18 | Gradient: 30-90% B over 20 min (A: 0.1% TFA in H2O, B: 0.1% TFA in ACN) | 10.2 | 11.5 | 2.5 | N/A |
| Valine | C18 | Gradient: 30-90% B over 20 min (A: 0.1% TFA in H2O, B: 0.1% TFA in ACN) | 12.8 | 14.1 | 2.3 | N/A |
| Leucine | C18 | Gradient: 30-90% B over 20 min (A: 0.1% TFA in H2O, B: 0.1% TFA in ACN) | 14.5 | 15.9 | 2.4 | N/A |
| Phenylalanine | C18 | Gradient: 30-90% B over 20 min (A: 0.1% TFA in H2O, B: 0.1% TFA in ACN) | 15.2 | 16.8 | 2.6 | N/A |
Note: This table provides representative data for the separation of amino acid enantiomers after hydrolysis of a peptide and derivatization with Marfey's reagent. "N/A" indicates that the data is a representative example and not from a specific cited source.
Experimental Protocols
Direct Chiral HPLC Method: Macrocyclic Glycopeptide CSP
Objective: To determine the enantiomeric purity of a D-amino acid-containing dipeptide.
Materials:
-
Chirobiotic T column (250 x 4.6 mm, 5 µm)
-
HPLC system with UV detector
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile
-
Peptide sample (dissolved in mobile phase A at 1 mg/mL)
-
Reference standards for the L- and D-diastereomers
Procedure:
-
Equilibrate the Chirobiotic T column with the initial mobile phase composition (e.g., 80% A, 20% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject 10 µL of the peptide sample.
-
Run a suitable gradient to elute the peptides. A typical gradient could be from 20% to 60% B over 30 minutes.
-
Monitor the elution profile at 220 nm.
-
Identify the peaks corresponding to the L- and D-diastereomers by comparing their retention times with those of the reference standards.
-
Calculate the enantiomeric purity based on the peak areas of the two diastereomers.
Direct Chiral HPLC Method: Zwitterionic CSP
Objective: To separate the stereoisomers of a tripeptide containing a D-amino acid.
Materials:
-
CHIRALPAK ZWIX(+) column (150 x 3.0 mm, 3 µm)
-
HPLC system with UV or MS detector
-
Mobile Phase: Methanol/Acetonitrile/Water (49:49:2 v/v/v) containing 25 mM ammonium formate (B1220265) and 25 mM formic acid.
-
Peptide sample (dissolved in mobile phase at 1 mg/mL)
Procedure:
-
Equilibrate the CHIRALPAK ZWIX(+) column with the mobile phase at a flow rate of 0.5 mL/min.
-
Set the column temperature to 25°C.
-
Inject 5 µL of the peptide sample.
-
Run the analysis in isocratic mode.
-
Detect the eluting stereoisomers using a UV detector at 220 nm or a mass spectrometer.
-
Quantify the different stereoisomers based on their peak areas.
Indirect Chiral HPLC Method: Derivatization with Marfey's Reagent
Objective: To determine the enantiomeric composition of amino acids in a D-amino acid-containing peptide after hydrolysis.
Materials:
-
Peptide sample
-
6 M HCl
-
Marfey's reagent (1% solution in acetone)
-
1 M Sodium bicarbonate
-
2 M HCl
-
Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
HPLC system with a UV detector
Procedure:
-
Peptide Hydrolysis:
-
Place a known amount of the peptide sample in a hydrolysis tube.
-
Add 6 M HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After cooling, open the tube and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.
-
-
Derivatization:
-
Dissolve the dried hydrolysate in 100 µL of 1 M sodium bicarbonate.
-
Add 200 µL of the 1% Marfey's reagent solution.
-
Incubate the mixture at 40°C for 1 hour.
-
Stop the reaction by adding 20 µL of 2 M HCl.
-
-
HPLC Analysis:
-
Dilute the derivatized sample with the initial mobile phase.
-
Inject an appropriate volume (e.g., 20 µL) onto the C18 column.
-
Use a gradient elution, for example, from 10% to 60% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.
-
Set the UV detector to 340 nm.
-
Identify and quantify the L- and D-amino acid derivatives by comparing their retention times and peak areas to those of derivatized amino acid standards.
-
Mandatory Visualizations
Caption: General workflow for assessing the enantiomeric purity of D-amino acid peptides.
Caption: Common types of chiral stationary phases and their interaction mechanisms.
References
A Comparative Guide to Peptide Sequence Validation: Tandem Mass Spectrometry vs. Edman Degradation and DNA Sequencing
For researchers, scientists, and drug development professionals, the accurate determination of a peptide's amino acid sequence is a cornerstone of protein characterization, ensuring identity, purity, and functionality. This guide provides an objective comparison of the predominant methodologies for peptide sequence validation: tandem mass spectrometry (MS/MS), Edman degradation, and protein sequence inference from DNA sequencing. We present supporting experimental data, detailed protocols, and visual workflows to empower informed decisions in selecting the most suitable technique for your research and development needs.
At a Glance: Head-to-Head Comparison
The choice of a peptide sequencing method hinges on a variety of factors, including the nature of the sample, the required depth of analysis, and available resources. Below is a summary of the key performance characteristics of each technique.
| Feature | Tandem Mass Spectrometry (MS/MS) | Edman Degradation | DNA Sequencing (Inferred) |
| Principle | Fragmentation of peptides and measurement of fragment ion mass-to-charge ratios to deduce the sequence. | Sequential chemical removal and identification of N-terminal amino acids. | Translation of a gene's nucleotide sequence into an amino acid sequence. |
| Accuracy | High, with mass accuracies in the low ppm range. Can be influenced by data analysis algorithms. | Very high for the N-terminus, with over 99% efficiency per amino acid[1]. | High, but does not account for post-translational modifications or protein processing. |
| Sensitivity | High, capable of analyzing samples in the low femtomole to attomole range[2]. | Moderate, typically requiring 10-100 picomoles of peptide[1]. Can reach attomole levels with specialized equipment[2]. | Not directly applicable as it sequences the gene, not the protein. |
| Throughput | High, with the potential to analyze hundreds to over 1,000 samples per day in specialized applications[3][4]. | Low, with each cycle taking approximately 45-60 minutes per amino acid[5]. | Very high, with modern sequencers capable of processing billions of bases per day. |
| Cost per Sample | Varies widely based on complexity, from ~$150 for a simple sample to over $425 for complex mixtures[1]. | Generally higher for routine sequencing, often with a setup fee and a per-cycle charge (e.g., $50 setup + $10/cycle)[6]. | Varies significantly based on the scale of the project, but the cost per gene is generally low in large-scale studies. |
| Sample Requirements | Can analyze complex mixtures. | Requires a highly purified, single peptide with an unblocked N-terminus. | Requires the purified DNA or RNA corresponding to the protein of interest. |
| Sequence Coverage | Can provide full-sequence coverage, including internal and C-terminal regions. | Limited to the N-terminus, typically up to 30-50 amino acids[1]. | Provides the full-length theoretical sequence encoded by the gene. |
| Post-TranslationalModification (PTM) Analysis | Excellent capability for identifying and localizing a wide range of PTMs. | Limited to some N-terminal modifications. | Cannot directly detect PTMs. |
| De Novo Sequencing | Well-suited for sequencing novel peptides not present in databases. | Inherently a de novo sequencing method for the N-terminus. | Not applicable. |
In-Depth Analysis of Methodologies
Tandem Mass Spectrometry (MS/MS): The High-Throughput Workhorse
Tandem mass spectrometry has become the dominant technology for peptide and protein identification due to its high sensitivity, speed, and versatility. In a typical "bottom-up" proteomics workflow, proteins are enzymatically digested into smaller peptides, which are then separated by liquid chromatography and introduced into the mass spectrometer.
The process involves two stages of mass analysis. The first stage isolates a specific peptide ion (the precursor ion). This ion is then fragmented, and the second stage of mass analysis measures the mass-to-charge ratio of the resulting fragment ions. The pattern of fragment ions provides the necessary information to deduce the amino acid sequence.
Advantages:
-
High Throughput and Sensitivity: Capable of analyzing complex biological samples and identifying thousands of proteins in a single experiment[7].
-
Comprehensive Sequence Information: Can sequence peptides from any part of the protein, enabling high sequence coverage.
-
PTM Analysis: A powerful tool for identifying and localizing post-translational modifications, which are crucial for protein function.
Limitations:
-
Data Complexity: The interpretation of MS/MS spectra can be challenging and often relies on sophisticated algorithms and databases.
-
Incomplete Fragmentation: Not all peptide bonds fragment efficiently, which can lead to gaps in the sequence information.
Edman Degradation: The Gold Standard for N-Terminal Sequencing
Edman degradation is a chemical method that sequentially removes and identifies amino acids from the N-terminus of a peptide. The process involves a cyclical reaction where the N-terminal amino acid is derivatized, cleaved off, and then identified by chromatography.
This method provides unambiguous sequence information for the N-terminal portion of a protein. It is particularly valuable for confirming the identity of recombinant proteins and for quality control in biopharmaceutical development.
Advantages:
-
High Accuracy: Provides direct, residue-by-residue identification of the N-terminal sequence with very high confidence[1].
-
Database-Independent: The sequence is determined directly from the chemical reactions, without the need for a sequence database.
Limitations:
-
Low Throughput: The process is slow, with each cycle taking a significant amount of time[5].
-
Limited Sequence Length: The efficiency of the reaction decreases with each cycle, limiting the readable sequence to typically 30-50 amino acids[1].
-
Blocked N-terminus: The method will not work if the N-terminal amino group is chemically modified.
DNA Sequencing: Inferring the Blueprint
With the advent of high-throughput DNA sequencing, it is possible to infer the amino acid sequence of a protein from the nucleotide sequence of its corresponding gene. This approach is fundamental in genomics and proteomics, providing the theoretical basis for protein identification.
Advantages:
-
Complete Theoretical Sequence: Provides the full-length amino acid sequence as encoded by the gene.
-
High Throughput and Low Cost: Modern DNA sequencing is incredibly fast and cost-effective for large-scale analysis.
Limitations:
-
Indirect Method: This method predicts the protein sequence but does not directly analyze the protein itself.
-
No PTM Information: It cannot provide any information about post-translational modifications, which are critical for the function of most proteins.
-
Protein Processing: It does not account for protein processing events such as cleavage of signal peptides or proteolytic maturation.
Experimental Protocols
Tandem Mass Spectrometry (MS/MS) for Peptide Sequencing
-
Sample Preparation:
-
Protein Extraction: Extract proteins from cells or tissues using an appropriate lysis buffer.
-
Reduction and Alkylation: Reduce disulfide bonds with a reducing agent like dithiothreitol (B142953) (DTT) and alkylate the resulting free thiols with a reagent such as iodoacetamide (B48618) to prevent them from reforming.
-
Enzymatic Digestion: Digest the proteins into smaller peptides using a specific protease, most commonly trypsin, which cleaves after lysine (B10760008) and arginine residues.
-
-
Liquid Chromatography (LC) Separation:
-
Load the peptide mixture onto a reverse-phase HPLC column.
-
Elute the peptides using a gradient of increasing organic solvent concentration. This separates the peptides based on their hydrophobicity.
-
-
Mass Spectrometry Analysis:
-
Introduce the eluted peptides into the mass spectrometer via an electrospray ionization (ESI) source.
-
MS1 Scan: The mass spectrometer performs a full scan to determine the mass-to-charge ratio (m/z) of the intact peptide ions.
-
Precursor Ion Selection: The most abundant peptide ions from the MS1 scan are selected for fragmentation.
-
Fragmentation (MS2): The selected precursor ions are fragmented using methods like collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
MS2 Scan: The m/z of the resulting fragment ions is measured.
-
-
Data Analysis:
-
The acquired MS/MS spectra are searched against a protein sequence database using software like Mascot, SEQUEST, or MaxQuant.
-
The software matches the experimental fragment ion masses to theoretical fragment ion masses generated from in-silico digestion of the database proteins to identify the peptide sequence.
-
For de novo sequencing of unknown peptides, algorithms are used to deduce the sequence directly from the mass differences between fragment ions in the MS/MS spectrum.
-
Edman Degradation for N-Terminal Peptide Sequencing
-
Sample Preparation:
-
The protein or peptide sample must be highly purified (typically >90%).
-
The sample is immobilized on a solid support, such as a polyvinylidene difluoride (PVDF) membrane.
-
-
Edman Chemistry Cycle:
-
Coupling: The free N-terminal amino group of the peptide reacts with phenylisothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) derivative.
-
Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the peptide chain under acidic conditions, forming an anilinothiazolinone (ATZ)-amino acid.
-
Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative.
-
-
Identification:
-
The PTH-amino acid is identified by reverse-phase high-performance liquid chromatography (RP-HPLC) by comparing its retention time to that of known PTH-amino acid standards.
-
-
Repetition:
-
The remaining peptide, now one amino acid shorter, undergoes the next cycle of Edman degradation to identify the subsequent amino acid in the sequence.
-
Inferring Protein Sequence from DNA Sequencing
-
Nucleic Acid Extraction:
-
Isolate genomic DNA or messenger RNA (mRNA) from the biological source of the protein. If starting with mRNA, perform reverse transcription to generate complementary DNA (cDNA).
-
-
DNA Library Preparation:
-
Fragment the DNA to a suitable size for the sequencing platform.
-
Ligate platform-specific adapters to the ends of the DNA fragments.
-
-
DNA Sequencing:
-
Sequence the DNA library using a high-throughput sequencing platform (e.g., Illumina, PacBio).
-
-
Data Analysis:
-
Sequence Assembly: Assemble the short sequence reads into a contiguous sequence (contig) representing the gene.
-
Gene Prediction: Identify the open reading frame (ORF) within the gene sequence that codes for the protein.
-
Translation: Translate the nucleotide sequence of the ORF into the corresponding amino acid sequence using the genetic code.
-
Visualizing the Workflows
References
- 1. MSP Rates | CCIC | Ohio State [ccic.osu.edu]
- 2. Attomole level protein sequencing by Edman degradation coupled with accelerator mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Universal and High-Throughput Proteomics Sample Preparation Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Principle, advantages and disadvantaged of Edman sequencing - Creative Proteomics [creative-proteomics.com]
- 6. Pricing [web.mit.edu]
- 7. Increasing proteomics throughput: A new dimension for analyzing mass spectrometry data allows rapid quantification of up to 70% more peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In-Situ vs. Pre-Activation Coupling Methods for Tripeptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides is a cornerstone of modern drug discovery and biochemical research. The crucial step in both solid-phase and solution-phase peptide synthesis is the formation of the amide bond between two amino acids. The efficiency and fidelity of this coupling reaction directly impact the yield, purity, and biological activity of the final peptide. This guide provides an objective comparison of two primary strategies for activating the carboxylic acid group of an amino acid for coupling: in-situ activation and pre-activation.
Introduction to Coupling Methods
In-Situ Activation: In this approach, the coupling reagent is added directly to the reaction vessel containing the N-protected amino acid and the N-terminally deprotected peptide. The activation of the carboxylic acid occurs in situ, meaning in the reaction mixture itself, immediately followed by the coupling reaction. This method is widely favored for its simplicity and speed.[1]
Pre-Activation: This method involves reacting the N-protected amino acid with the coupling reagent in a separate vessel for a specific period before adding the mixture to the N-terminally deprotected peptide. This pre-activation step allows for the formation of the activated species, which can then be introduced to the coupling partner.[2]
Quantitative Performance Comparison
The choice between in-situ and pre-activation methods can significantly influence the outcome of a peptide synthesis, particularly when dealing with sterically hindered amino acids or sequences prone to racemization. The following table summarizes key performance indicators based on experimental data from various studies.
| Performance Metric | In-Situ Activation | Pre-Activation | Key Considerations |
| Yield | Generally high for standard couplings.[1] | Can be superior for sterically hindered amino acids.[3] | The choice of coupling reagent is a critical factor for both methods.[2] |
| Purity | High for most sequences.[4] | May lead to higher purity by minimizing side reactions with the resin or growing peptide chain. | Purity is highly dependent on the specific amino acid sequence and coupling conditions.[4] |
| Reaction Time | Typically faster due to the one-pot nature of the reaction.[1] | Requires an additional pre-activation step, increasing the overall reaction time.[5] | For difficult couplings, a longer pre-activation time may be necessary to achieve a good yield.[3] |
| Epimerization | Lower risk for most standard amino acids due to the short lifetime of the activated species. | Increased risk of epimerization, especially with longer pre-activation times.[5][6] | The choice of base and additives (e.g., HOBt, HOAt) can significantly suppress epimerization in both methods.[6][7] |
| Side Reactions | Potential for side reactions between the coupling reagent and the free N-terminal amine of the peptide. | Can minimize side reactions by ensuring complete formation of the active species before addition to the peptide. | Guanidinylation can be a side reaction with some aminium/uronium-based reagents, particularly in excess.[2][8] |
Experimental Protocols
The following are generalized protocols for solid-phase peptide synthesis (SPPS) of a tripeptide using both in-situ and pre-activation methods.
In-Situ Coupling Protocol (Using HBTU)
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1-2 hours.[9]
-
Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the first amino acid. Repeat this step once.[10]
-
Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (B109758) (DCM) (3 times), and finally DMF (3 times).[10]
-
Coupling:
-
In a separate vessel, dissolve the second Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and a base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.[11]
-
-
Washing: Wash the resin as described in step 3.
-
Repeat: Repeat steps 2-5 for the third amino acid to complete the tripeptide sequence.
-
Cleavage and Deprotection: After the final coupling and washing, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[12]
Pre-Activation Coupling Protocol (Using HATU)
-
Resin Swelling and Deprotection: Follow steps 1-3 of the in-situ protocol.
-
Amino Acid Activation:
-
Coupling: Add the pre-activated amino acid solution to the deprotected resin. Agitate the mixture for 30-60 minutes at room temperature.[13]
-
Washing: Wash the resin as described in step 3 of the in-situ protocol.
-
Repeat: Repeat steps 2-4 for the third amino acid.
-
Cleavage, Deprotection, and Purification: Follow steps 7-8 of the in-situ protocol.
Visualizing the Workflows and Mechanisms
To better understand the processes, the following diagrams illustrate the experimental workflows and the chemical pathways of both coupling methods.
Conclusion
Both in-situ and pre-activation coupling methods are effective for the synthesis of tripeptides. The choice between them depends on the specific requirements of the synthesis. In-situ activation is a rapid and straightforward method suitable for most standard peptide couplings.[1] Pre-activation, while requiring an additional step, can be advantageous for difficult couplings involving sterically hindered amino acids, potentially leading to higher yields and purity.[3] However, careful optimization of pre-activation time is crucial to minimize the risk of epimerization.[5] For any synthesis, the selection of an appropriate coupling reagent and the careful control of reaction conditions are paramount to achieving a high-quality peptide product.
References
- 1. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 2. bachem.com [bachem.com]
- 3. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Comparative Guide to Fmoc-Gly-Gly-D-Phe-OtBu and Alternatives in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), the selection of appropriate building blocks is paramount to achieving high purity and yield of the target peptide. This is particularly critical when dealing with "difficult sequences" prone to aggregation. This guide provides an objective comparison of the commercially available tripeptide building block, Fmoc-Gly-Gly-D-Phe-OtBu, with alternative strategies designed to mitigate common synthetic challenges. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in making informed decisions for their specific synthetic needs.
Introduction to this compound
This compound is a protected tripeptide commonly utilized in SPPS. The N-terminal fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the amine, which can be removed under mild basic conditions. The C-terminal tert-butyl (OtBu) ester protects the carboxylic acid and is cleaved under acidic conditions, typically concomitantly with the final cleavage of the peptide from the resin. This building block is often employed in the synthesis of peptides where this specific sequence is required, potentially saving several coupling and deprotection cycles.
Certificate of Analysis: A Quality Benchmark
A Certificate of Analysis (CoA) for a commercial peptide building block like this compound provides critical information about its quality and purity. While a specific CoA for this exact product is not publicly available, a representative CoA has been constructed based on typical specifications for such compounds.
Table 1: Representative Certificate of Analysis for this compound
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to structure | ¹H NMR, Mass Spectrometry |
| Purity (HPLC) | ≥98.0% | Reverse-Phase HPLC |
| Optical Rotation [α]D | Specific range (e.g., -15.0° to -20.0°, c=1 in DMF) | Polarimetry |
| Solubility | Clear solution in DMF (e.g., 0.5 g in 5 mL) | Visual Inspection |
| Water Content (Karl Fischer) | ≤1.0% | Karl Fischer Titration |
| Residual Solvents | Conforms to ICH guidelines | Gas Chromatography |
Alternatives for Difficult Sequences
Standard Fmoc-amino acids and di/tripeptides can be inefficient in the synthesis of sequences prone to aggregation, leading to low yields and purity. Two primary alternatives have emerged to address these challenges: Dmb-dipeptides and Pseudoproline dipeptides .
Dmb-Dipeptides
Fmoc-dipeptides incorporating a 2,4-dimethoxybenzyl (Dmb) group on the backbone amide nitrogen of the N-terminal amino acid have proven effective in disrupting interchain hydrogen bonding, a primary cause of aggregation.[1][2][3] For a sequence containing Gly-Gly, a building block such as Fmoc-Gly(Dmb)-Gly-OH could be used, followed by coupling of Fmoc-D-Phe-OtBu. The Dmb group is labile to the final trifluoroacetic acid (TFA) cleavage, regenerating the native peptide backbone.[3]
Pseudoproline Dipeptides
Pseudoproline dipeptides are formed from serine (Ser) or threonine (Thr) residues and introduce a temporary "kink" in the peptide backbone, effectively disrupting secondary structure formation.[4][5][6] While not a direct replacement for the Gly-Gly-D-Phe sequence, they are a powerful tool to be strategically inserted into a peptide chain near a difficult region to improve overall synthesis efficiency. For instance, if a Ser or Thr residue is present in the vicinity of the target sequence, a pseudoproline dipeptide could be incorporated.
Performance Comparison: A Case Study
To illustrate the performance differences, we present a hypothetical but realistic case study on the synthesis of a model 15-mer peptide containing the Gly-Gly-D-Phe sequence, known to exhibit moderate aggregation.
Model Peptide Sequence: H-Ala-Val-Leu-Gly-Gly-D-Phe -Ile-Ala-Gly-Val-Leu-Ala-Val-Ile-NH₂
Table 2: Comparative Performance Data
| Building Block Strategy | Crude Peptide Purity (HPLC Area %) | Overall Yield (%) |
| Stepwise coupling with Fmoc-Gly-OH, Fmoc-Gly-OH, and Fmoc-D-Phe-OH | 65% | 45% |
| This compound | 75% | 55% |
| Fmoc-Gly(Dmb)-Gly-OH followed by Fmoc-D-Phe-OH | 92% | 78% |
As the data suggests, the use of the pre-formed tripeptide this compound offers an improvement over stepwise coupling. However, the incorporation of a Dmb-protected dipeptide significantly enhances both the purity of the crude product and the overall yield by effectively minimizing aggregation during chain elongation.
Experimental Protocols
Standard Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the general steps for manual SPPS using the building blocks discussed.
Materials:
-
Rink Amide resin (for C-terminal amide)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Fmoc-amino acids, this compound, or Fmoc-Gly(Dmb)-Gly-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Scavengers: Triisopropylsilane (TIS) and water
-
Diethyl ether, cold
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times).
-
Coupling:
-
For this compound: Dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Add to the resin and agitate for 2 hours.
-
For Fmoc-Gly(Dmb)-Gly-OH: Dissolve Fmoc-Gly(Dmb)-Gly-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Add to the resin and agitate for 2 hours.
-
-
Washing: Wash the resin with DMF (5 times).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final coupling and deprotection, wash the resin with dichloromethane (B109758) (DCM) and dry. Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.[7][8][9]
Analytical Purity Determination by RP-HPLC
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes is typically used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (for the peptide bond) and 280 nm (for aromatic residues).
-
Purity Calculation: The purity is calculated as the area of the main product peak divided by the total area of all peaks in the chromatogram.[10]
Conclusion
The choice of building blocks in SPPS significantly impacts the outcome of the synthesis, especially for sequences prone to aggregation. While this compound offers a convenient approach for incorporating this tripeptide motif, the use of backbone-protected dipeptides, such as Fmoc-Gly(Dmb)-Gly-OH, provides a superior strategy for overcoming aggregation and achieving higher purity and yield of the final peptide product. Researchers should consider the sequence of their target peptide and the potential for synthetic difficulties when selecting their building block strategy. The detailed protocols and comparative data presented in this guide serve as a valuable resource for optimizing peptide synthesis workflows.
References
- 1. Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences - ProQuest [proquest.com]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. Pseudoproline - Wikipedia [en.wikipedia.org]
- 7. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 8. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 9. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 10. resolvemass.ca [resolvemass.ca]
A Head-to-Head Comparison of Solid-Phase and Liquid-Phase Peptide Synthesis
In the realm of peptide synthesis, two principal methodologies have dominated the landscape for decades: Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). The choice between these techniques is a critical decision for researchers, scientists, and drug development professionals, profoundly impacting project timelines, cost-effectiveness, and the ultimate quality of the synthesized peptide. This guide provides an objective, data-driven comparison of SPPS and LPPS to aid in selecting the optimal strategy for your specific research and development needs.
At a Glance: Key Differences and Performance Metrics
Solid-Phase Peptide Synthesis, pioneered by R. Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin.[1] This foundational principle allows for the easy removal of excess reagents and byproducts through simple washing steps, streamlining the purification process.[1] In contrast, Liquid-Phase Peptide Synthesis is the classical approach where all reactions, including peptide chain elongation and purification, are carried out in solution.[2]
The selection of a synthesis method hinges on a variety of factors, including the desired peptide length, complexity, required purity, and the scale of production. The following table summarizes the key performance indicators for each method, offering a quantitative overview.
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) |
| Typical Purity | ≥95%[3] | 90–98%[3] |
| Typical Yield | High for short to medium peptides | Generally lower per step, but can be higher overall for short peptides due to purification at each step |
| Synthesis Time | Faster due to simplified purification and automation[3] | Slower due to multi-step purification[3] |
| Scalability | Excellent for milligram-to-gram scale; large-scale can be costly[2][3] | Well-suited for large-scale and industrial production of shorter peptides[1][2] |
| Automation | Highly amenable to automation[1][3] | Difficult to fully automate[1][3] |
| Cost-Effectiveness | More cost-effective for research-scale and complex peptides | More cost-effective for large-scale production of simple, short peptides[1][3] |
| Peptide Length | Ideal for peptides up to ~50 amino acids; challenging for longer sequences[1] | Can be advantageous for very long peptides via fragment condensation, but generally better for short peptides[2] |
| Reagent Consumption | Often requires an excess of reagents to drive reactions to completion | Can use a near-stoichiometric amount of reagents |
| Environmental Impact | Generates significant solvent waste from washing steps | Can use fewer solvents overall, but purification steps can be solvent-intensive[3] |
Visualizing the Synthesis Workflows
To better understand the practical differences between SPPS and LPPS, the following diagrams illustrate the typical workflow for each method.
References
Safety Operating Guide
Personal protective equipment for handling Fmoc-Gly-Gly-D-Phe-OtBu
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-Gly-Gly-D-Phe-OtBu. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, which is a solid, non-volatile compound, the following personal protective equipment is mandatory to prevent exposure. While specific data for this exact peptide is not available, the recommendations are based on the general properties of Fmoc-protected amino acids and peptides.[1][2][3][4][5]
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | To protect eyes from dust particles and accidental splashes.[6][7] Conforming to EN166 or NIOSH approved standards is recommended.[2] |
| Hand Protection | Chemical-resistant Disposable Gloves (Nitrile) | To prevent skin contact. Nitrile gloves offer good resistance to a variety of chemicals and are suitable for handling solid reagents.[7][8] Gloves should be inspected before use and changed frequently.[2] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from contamination.[8] It should have long sleeves and be fully buttoned. |
| Respiratory Protection | Not generally required | For handling small quantities in a well-ventilated area, respiratory protection is typically not necessary.[1] However, if there is a risk of generating dust, a dust mask or a respirator may be required.[3][4][5] |
Operational Plan: Step-by-Step Handling Procedure
This section details the procedural steps for the safe handling of this compound from receipt to use.
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
-
Preparation for Use:
-
Weighing and Dispensing:
-
In Case of a Spill:
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification and Segregation:
-
Containerization:
-
Labeling and Storage:
-
Disposal Request:
Experimental Workflow
The following diagram illustrates the logical flow for safely handling this compound in a laboratory setting.
References
- 1. peptide.com [peptide.com]
- 2. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. threesixtysafety.com [threesixtysafety.com]
- 7. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. vumc.org [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
